Piperidine-3(R)-carbonitrile
Description
BenchChem offers high-quality Piperidine-3(R)-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-3(R)-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-piperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXATVKGIJQGC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Piperidine-3-carbonitrile chemical properties
An In-depth Technical Guide to (R)-Piperidine-3-carbonitrile: Core Chemical Properties and Applications
Introduction
(R)-Piperidine-3-carbonitrile is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical research sectors. As a substituted piperidine, it belongs to a class of nitrogen-containing heterocycles that are among the most prevalent structural motifs in marketed drugs and natural products.[1][2] The specific stereochemistry at the third position, combined with the versatile reactivity of the nitrile group and the secondary amine, makes (R)-piperidine-3-carbonitrile a highly valuable chiral building block. Its primary utility lies in its role as a key intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs), most notably in the development of dipeptidyl peptidase IV (DPP-4) inhibitors used for managing type 2 diabetes.[3][4] This guide provides a detailed examination of its chemical properties, synthesis, and applications for researchers and professionals in drug development.
Molecular Structure and Stereochemistry
The fundamental structure of (R)-Piperidine-3-carbonitrile consists of a six-membered saturated ring containing one nitrogen atom (a piperidine ring) with a cyano (-C≡N) group attached to the carbon at the 3-position.
The key feature of this molecule is the stereocenter at the C3 carbon, which confers chirality. The "(R)" designation specifies the absolute configuration at this center, a critical factor for the stereospecific interactions required for the biological activity of the final drug molecules it is used to build.
Like its parent heterocycle, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5] In (R)-Piperidine-3-carbonitrile, the nitrile substituent can occupy either an axial or equatorial position. The equatorial conformation is generally more stable, as it minimizes unfavorable 1,3-diaxial interactions. The rapid interconversion between the two chair forms is a dynamic process, but the equilibrium lies in favor of the conformer with the bulky substituent in the equatorial position.
Caption: Molecular structure of (R)-Piperidine-3-carbonitrile.
Physicochemical and Spectroscopic Properties
The physicochemical properties of (R)-Piperidine-3-carbonitrile are dictated by the interplay between the basic piperidine ring and the polar, electron-withdrawing nitrile group.
| Property | Value | Source |
| CAS Number | 1159736-73-8 | [6] |
| Molecular Formula | C₆H₁₀N₂ | [6][7] |
| Molecular Weight | 110.16 g/mol | [6] |
| Appearance | Data not widely available; likely a solid or high-boiling oil. | |
| pKa (protonated amine) | Estimated to be lower than piperidine's pKa of 11.22 due to the inductive effect of the nitrile group.[5] | |
| Solubility | Piperidine is miscible in water; the nitrile derivative is expected to have moderate water solubility.[5] | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere in a dark place.[6] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center, which renders the methylene protons on the ring diastereotopic. This results in distinct signals and complex splitting patterns (geminal and vicinal coupling) for the protons at the C2, C4, C5, and C6 positions. The proton at C3 would appear as a multiplet.
-
¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (approx. 115-125 ppm).
-
IR Spectroscopy: A prominent and sharp absorption band is expected in the range of 2210-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The N-H stretch of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 110. Key fragmentation patterns would likely involve the loss of the nitrile group or cleavage of the piperidine ring.[7]
Synthesis and Reactivity
The synthesis of enantiomerically pure (R)-Piperidine-3-carbonitrile is a critical challenge, as the stereochemistry must be precisely controlled. General approaches fall into two categories: asymmetric synthesis or resolution of a racemic mixture.
Representative Synthetic Approach: Chiral Resolution
One common strategy involves the synthesis of a racemic piperidine precursor, such as N-protected piperidine-3-carboxylic acid, followed by resolution using a chiral resolving agent. The resolved carboxylic acid can then be converted to the corresponding nitrile.
Caption: A generalized workflow for the synthesis via chiral resolution.
Key Reactivity Insights
-
N-Functionalization: The secondary amine (N-H) is nucleophilic and basic. It readily participates in reactions such as N-alkylation, N-acylation, and reductive amination. This reactivity is fundamental to its role as a building block, allowing it to be incorporated into larger molecular frameworks.[8]
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be:
-
Reduced to a primary amine (-CH₂NH₂), introducing a new basic center and a point for further derivatization.
-
Hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or a carboxamide (-CONH₂).
-
Acted upon by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
Applications in Drug Discovery and Development
The piperidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to adopt well-defined three-dimensional conformations that can effectively interact with biological targets.[2] The (R)-3-carbonitrile derivative provides a specific and validated entry point into this valuable chemical space.
Case Study: Intermediate for DPP-4 and PARP Inhibitors
(R)-Piperidine-3-carbonitrile and its close derivatives are crucial intermediates in the synthesis of several modern pharmaceuticals.
-
(R)-3-aminopiperidine: This compound, often derived from (R)-piperidine-3-carbonitrile via reduction of the nitrile or from related precursors, is a cornerstone for a class of DPP-4 inhibitors used to treat type 2 diabetes.[3][4] An example is Alogliptin , where the chiral piperidine ring is essential for binding to the active site of the DPP-4 enzyme.
-
Niraparib: This compound is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[9][10] Its synthesis can utilize chiral 3-substituted piperidines, highlighting the broader importance of this structural class in oncology.[9]
Caption: Role as a key building block in API synthesis.
The causality for its use is clear: introducing the (R)-piperidine moiety provides a rigid, stereochemically defined scaffold that orients other critical pharmacophoric groups in the correct three-dimensional arrangement for potent and selective target engagement.
Safety and Handling
While a specific, comprehensive safety datasheet for (R)-Piperidine-3-carbonitrile is not widely published, its handling precautions can be inferred from the parent compound, piperidine, and the presence of the nitrile group. Piperidine is classified as a highly flammable, toxic, and corrosive substance.[11][12]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use non-sparking tools and take precautionary measures against static discharge, as piperidine itself is highly flammable.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[11][12] Recommended storage is often refrigerated (2-8°C) under an inert atmosphere.[6]
-
Toxicity: Nitriles can be toxic. Piperidine is toxic if inhaled, in contact with skin, or if swallowed.[11] Assume similar or greater toxicity for this derivative.
Conclusion
(R)-Piperidine-3-carbonitrile is more than a simple chemical intermediate; it is a sophisticated, high-value building block that grants access to complex and stereochemically precise molecular architectures. Its defining features—a chiral center, a conformationally restricted ring, and two distinct, reactive functional groups—make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- Fisher Scientific. (2023, March 16).
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.).
- Google Patents. (2016). CN105734089A - An asymmetric synthesis method for (R)
- Jubilant Life Sciences Limited. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- Carl ROTH. (2025, March 31).
- PENTA. (2024, May 7).
- National Center for Biotechnology Inform
- Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery.
- Wikipedia. (n.d.). Piperidine.
- Iaroshenko, V. O., et al. (2022).
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Quick Company. (2015). An Improved Process For The Preparation Of (R)
- Liu, R., et al. (2023). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Piperine.
- Wikipedia. (n.d.). Adamantane.
- Defense Technical Information Center. (1992). Piperidine Synthesis.
- Jones, S. P., et al. (2022).
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6).
- BLD Pharm. (n.d.). 1159736-73-8|(R)-Piperidine-3-carbonitrile.
- Williams, R. (2022, April 7).
- Sigman, M. S., & Levin, M. D. (2023).
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). piperidine-3(R)-carbonitrile AldrichCPR.
- ResearchGate. (2017). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Pinto, D. C. G. A., et al. (n.d.).
- ACS Publications. (2023, June 22).
- PubChemLite. (n.d.). Piperidine-3-carbonitrile (C6H10N2).
- Royal Society of Chemistry. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry.
- ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7.
- Hit2Lead. (n.d.). piperidine-3-carbonitrile | CAS# 7492-88-8.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. 1159736-73-8|(R)-Piperidine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 7. PubChemLite - Piperidine-3-carbonitrile (C6H10N2) [pubchemlite.lcsb.uni.lu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. chemos.de [chemos.de]
- 13. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to the Synthesis of Piperidine-3(R)-carbonitrile
Introduction: The Significance of Piperidine-3(R)-carbonitrile in Modern Drug Discovery
Piperidine-3(R)-carbonitrile, also known as (R)-nipecotonitrile, is a chiral heterocyclic building block of paramount importance in the pharmaceutical industry. Its rigid, saturated ring system and the presence of a stereocenter at the C3 position make it a privileged scaffold in the design of novel therapeutics. The nitrile moiety serves as a versatile functional group, readily convertible into other key pharmacophoric elements such as primary amines, carboxylic acids, and amides. Consequently, this chiral synthon is a crucial intermediate in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors, receptor modulators, and other complex drug candidates. The stereochemistry at the C3 position is often critical for biological activity, necessitating synthetic routes that are not only efficient and scalable but also highly enantioselective. This guide provides an in-depth exploration of the core methodologies for the synthesis of Piperidine-3(R)-carbonitrile, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the primary synthetic strategies.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure Piperidine-3(R)-carbonitrile can be broadly categorized into three main approaches, each with its own set of advantages and challenges. The choice of a particular strategy is often dictated by factors such as the desired scale of production, cost of starting materials and catalysts, and the required level of enantiopurity.
-
Asymmetric Hydrogenation of 3-Cyanopyridine: This is arguably the most direct and atom-economical approach. It involves the direct enantioselective reduction of the readily available achiral precursor, 3-cyanopyridine. The success of this method hinges on the selection of a suitable chiral catalyst, typically a transition metal complex with a chiral phosphine ligand.
-
Enzymatic Resolution of Racemic 3-Piperidinecarbonitrile: This classical yet robust method involves the non-stereoselective synthesis of racemic 3-piperidinecarbonitrile, followed by the enzymatic separation of the two enantiomers. This is often achieved through kinetic resolution, where an enzyme selectively acts on one enantiomer, allowing for the separation of the unreacted, desired enantiomer.
-
Chiral Pool Synthesis: This strategy leverages the inherent chirality of naturally occurring molecules, such as amino acids, to construct the target molecule. By starting with an enantiomerically pure building block, the desired stereochemistry is carried through the synthetic sequence, obviating the need for a separate resolution or asymmetric catalysis step.
The following sections will provide a detailed examination of each of these strategies, complete with mechanistic insights, experimental protocols, and comparative data.
Asymmetric Hydrogenation of 3-Cyanopyridine
The direct asymmetric hydrogenation of 3-cyanopyridine represents a highly efficient route to (R)-nipecotonitrile. This transformation requires the activation of the aromatic pyridine ring, typically through protonation or coordination to a metal center, followed by the stereoselective addition of hydrogen across the double bonds. The key to achieving high enantioselectivity lies in the use of chiral transition metal catalysts, most commonly based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine ligands.[1][2][3]
Mechanistic Considerations and Catalyst Selection
The mechanism of asymmetric hydrogenation of pyridines is complex and has been the subject of extensive study. Generally, the pyridine substrate coordinates to the chiral metal catalyst. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the substrate over the other, leading to the formation of one enantiomer in excess.
The choice of ligand is critical for achieving high enantioselectivity and catalytic activity. Bidentate phosphine ligands with atropisomeric chirality, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues, have proven to be highly effective.[3] The steric and electronic properties of the ligand influence the catalyst's activity and selectivity. For instance, electron-rich phosphines can enhance the catalytic activity of ruthenium complexes.[4]
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example based on established principles of asymmetric hydrogenation using a Rhodium-based catalyst with a chiral bisphosphine ligand.[2]
Step 1: Catalyst Preparation
In a nitrogen-flushed glovebox, a solution of [Rh(COD)2]BF4 (0.01 mmol) and (R)-BINAP (0.011 mmol) in anhydrous, degassed methanol (5 mL) is stirred for 30 minutes at room temperature to form the active catalyst solution.
Step 2: Hydrogenation Reaction
To a high-pressure autoclave are added 3-cyanopyridine (1.00 g, 9.6 mmol) and anhydrous, degassed methanol (20 mL). The pre-formed catalyst solution is then transferred to the autoclave via cannula. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred vigorously at 50 °C for 24 hours.
Step 3: Work-up and Purification
After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (20 mL) and washed with a saturated aqueous solution of NaHCO3 (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford Piperidine-3(R)-carbonitrile.
Data Presentation
| Catalyst System | Substrate | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh((R)-BINAP)(COD)]BF4 | 3-Cyanopyridine | 50 | 50 | ~85-95 | >95 | [2][3] |
| [RuCl2((R)-SYNPHOS)(dmf)2] | 3-Cyanopyridine | 80 | 60 | ~90 | >98 | [3][4] |
Diagram of Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Enzymatic Resolution of Racemic 3-Piperidinecarbonitrile
Enzymatic resolution is a powerful and often highly selective method for separating enantiomers. This approach relies on the ability of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For Piperidine-3(R)-carbonitrile, a common strategy is the kinetic resolution of a corresponding ester derivative.[5][6]
Principle of Lipase-Catalyzed Kinetic Resolution
The process begins with the synthesis of racemic 3-piperidinecarbonitrile, which can be achieved through a standard, non-asymmetric hydrogenation of 3-cyanopyridine using a catalyst like Palladium on carbon. The racemic piperidine is then N-protected (e.g., with a Boc group) and the nitrile group is hydrolyzed to a carboxylic acid, which is then esterified. Alternatively, a more direct route would be to acylate the piperidine nitrogen. For the purpose of this guide, we will focus on the resolution of an N-acylated derivative. The racemic N-acyl-3-piperidinecarbonitrile is then subjected to a lipase, which selectively hydrolyzes the acyl group of one enantiomer, allowing for the separation of the unreacted enantiomer.
Diagram of Kinetic Resolution Principle
Caption: Principle of Lipase-Catalyzed Kinetic Resolution.
Experimental Protocol: Chemo-Enzymatic Synthesis
Step 1: Synthesis of Racemic N-Acetyl-3-piperidinecarbonitrile
Racemic 3-piperidinecarbonitrile is synthesized by hydrogenation of 3-cyanopyridine over 10% Pd/C in methanol under 50 psi of H2 at room temperature for 12 hours. The catalyst is filtered off, and the solvent is evaporated. The resulting racemic piperidine is dissolved in dichloromethane, and triethylamine (1.2 eq.) is added, followed by the dropwise addition of acetyl chloride (1.1 eq.) at 0 °C. The reaction is stirred at room temperature for 2 hours, then washed with water and brine. The organic layer is dried and concentrated to give racemic N-acetyl-3-piperidinecarbonitrile.
Step 2: Lipase-Catalyzed Kinetic Resolution
Racemic N-acetyl-3-piperidinecarbonitrile (1.0 g) is dissolved in a phosphate buffer (50 mL, 0.1 M, pH 7.5) containing 10% v/v of tert-butanol. Candida antarctica lipase B (CAL-B, 100 mg) is added, and the suspension is stirred at 30 °C. The reaction is monitored by chiral HPLC. Once ~50% conversion is reached (typically 24-48 hours), the reaction is stopped by filtering off the enzyme.
Step 3: Separation and Deprotection
The aqueous solution is extracted with ethyl acetate (3 x 30 mL). The combined organic layers contain the unreacted (R)-N-acetyl-3-piperidinecarbonitrile. The aqueous layer contains the hydrolyzed (S)-3-piperidinecarbonitrile. The organic layer is dried and concentrated. The resulting (R)-N-acetyl-3-piperidinecarbonitrile is then deprotected by heating in 6M HCl at 80 °C for 4 hours. After cooling, the solution is basified with NaOH and extracted with dichloromethane to yield Piperidine-3(R)-carbonitrile.
Data Presentation
| Enzyme | Substrate | Solvent System | Conversion (%) | ee (%) of unreacted ester | Reference |
| Candida antarctica Lipase B (CAL-B) | N-Acetyl-3-piperidinecarbonitrile | Phosphate buffer / t-BuOH | ~50 | >99 | [5][6] |
| Pseudomonas cepacia Lipase (PSL) | N-Propionyl-3-piperidinecarbonitrile | Phosphate buffer / DIPE | ~50 | >98 | [7] |
Chiral Pool Synthesis from L-Glutamic Acid
The chiral pool approach provides an elegant and often highly reliable method for obtaining enantiomerically pure compounds by starting with a readily available chiral molecule. L-Glutamic acid is an inexpensive and abundant amino acid that can serve as a starting material for the synthesis of Piperidine-3(R)-carbonitrile.[8]
Synthetic Strategy and Rationale
The strategy involves a series of transformations to convert the five-carbon backbone of glutamic acid into the piperidine ring, with the stereocenter at C2 of glutamic acid becoming the stereocenter at C3 of the piperidine. The key steps typically involve the reduction of the carboxylic acid groups, conversion of one of the resulting alcohols into a leaving group, and intramolecular cyclization with the amine. The amino group is then converted to a nitrile.
Diagram of Chiral Pool Synthesis from L-Glutamic Acid
Caption: Synthetic pathway from L-Glutamic Acid.
Experimental Protocol
Step 1: Synthesis of (S)-1-Boc-pyrrolidine-2,5-dimethanol
L-Glutamic acid is first converted to its dimethyl ester, followed by N-protection with a Boc group. The resulting N-Boc-dimethyl-L-glutamate is then reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a Lewis acid to afford (S)-1-Boc-pyrrolidine-2,5-dimethanol.
Step 2: Ring Expansion to (R)-3-Hydroxypiperidine
The diol is selectively tosylated at the primary hydroxyl group. Treatment of the monotosylate with a base induces a ring expansion to form the corresponding N-Boc-(R)-3-hydroxypiperidine.
Step 3: Conversion of Hydroxyl to Nitrile
The hydroxyl group of N-Boc-(R)-3-hydroxypiperidine is converted to a good leaving group, for example, by mesylation. Subsequent displacement with sodium cyanide in a polar aprotic solvent like DMSO affords N-Boc-Piperidine-3(R)-carbonitrile.
Step 4: Deprotection
The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the final product, Piperidine-3(R)-carbonitrile.
Key Considerations and Causality
-
Choice of Protecting Group: The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions.
-
Stereochemical Inversion: The conversion of the hydroxyl group to the nitrile via an SN2 reaction with cyanide proceeds with inversion of configuration. Therefore, to obtain the (R)-nitrile, one must start with the corresponding (S)-alcohol. The synthesis from glutamic acid as outlined can be adapted to yield the (S)-alcohol intermediate.
Conclusion and Future Perspectives
The synthesis of Piperidine-3(R)-carbonitrile is a well-established field with several robust and reliable methodologies. The choice between asymmetric hydrogenation, enzymatic resolution, and chiral pool synthesis will depend on the specific requirements of the project.
-
Asymmetric hydrogenation offers the most direct and atom-economical route and is highly suitable for large-scale industrial production, provided an efficient and selective catalyst can be identified.
-
Enzymatic resolution is a highly selective and environmentally benign method that is well-suited for producing material with very high enantiopurity, although it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer in a classical kinetic resolution.
-
Chiral pool synthesis provides a reliable way to ensure the correct absolute stereochemistry, but it often involves longer synthetic sequences.
Future research in this area will likely focus on the development of more active and selective catalysts for asymmetric hydrogenation, particularly those based on earth-abundant and less expensive metals. Furthermore, the discovery and engineering of novel enzymes with improved substrate scope and stability will continue to enhance the utility of biocatalytic methods. The integration of continuous flow technologies with these synthetic methods also holds great promise for improving the efficiency, safety, and scalability of Piperidine-3(R)-carbonitrile production.
References
-
Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 908-918. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
-
O'Brien, P. (2015). Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (pp. 1-45). Elsevier. [Link]
- US Patent 3,010,994. (1961).
- CN Patent 106432059A. (2017). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Asynt. (2022). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. [Link]
-
Li, Z., et al. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 26(16), 4987. [Link]
-
Chiral Quest. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
-
Genet, J. P., et al. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 908-918. [Link]
- CN Patent 105367484A. (2016). Preparation method of 3-hydroxy piperidine.
-
Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
Huffman, M. A., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5539-5555. [Link]
-
Girgis, A. S., Kalmouch, A., & Hosni, H. M. (2004). Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. Amino acids, 26(2), 139-146. [Link]
-
Rowles, I., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(34), 15536-15541. [Link]
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 61B(6), 693-698. [Link]
-
Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace. [Link]
-
Contente, M. L., & Paradisi, F. (2020). Overview of enzymatic cascades for the synthesis of chiral substituted piperidines and pyrrolidines. ResearchGate. [Link]
-
James, B. R., & McMillan, R. S. (1976). Catalytic asymmetric hydrogenation using ruthenium (II) chiral phosphine complexes. Canadian Journal of Chemistry, 55(21), 3927-3932. [Link]
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 101. [Link]
-
Serpier, F., et al. (2015). Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Chemistry Portal. [Link]
-
Yan, Q., et al. (2015). Rh-Catalyzed Asymmetric Hydrogenation of 1,2-Dicyanoalkenes. Semantic Scholar. [Link]
-
de Gonzalo, G., Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(7), 12961-12997. [Link]
-
Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. [Link]
-
Oberdorfer, F., et al. (2018). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 8(11), 10687-10692. [Link]
-
de Souza, R. O. M. A., et al. (2010). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 11(13), 1846-1853. [Link]
-
Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(22), 4065-4070. [Link]
-
Kim, M. J., et al. (2012). Lipase-Palladium Co-Catalyzed Dynamic Kinetic Resolution of Racemic Allylic Esters. Angewandte Chemie International Edition, 51(48), 12052-12055. [Link]
-
Balaraman, E., et al. (2012). Ruthenium complexes of phosphine-amide based ligands as efficient catalysts for transfer hydrogenation reactions. Dalton Transactions, 41(46), 14046-14055. [Link]
-
Kita, Y., et al. (2016). Chloride-Bridged Dinuclear Rhodium (III) Complexes Bearing Chiral Diphosphine Ligands: Catalyst Precursors for Asymmetric Hydrogenation of Simple Olefins. Angewandte Chemie International Edition, 55(29), 8299-8303. [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. almacgroup.com [almacgroup.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of (R)-Piperidine-3-carbonitrile: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Chiral Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous blockbuster drugs and promising clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise spatial orientation of pharmacophoric elements. When chirality is introduced, particularly at the C3 position, the resulting enantiopure 3-substituted piperidines become powerful building blocks for creating drugs with enhanced potency and selectivity, while minimizing off-target effects.[3]
This guide focuses on a particularly valuable chiral synthon: (R)-Piperidine-3-carbonitrile . We will explore its strategic importance, delve into state-of-the-art stereoselective synthetic methodologies, and illuminate its application through a detailed case study in the synthesis of a leading oncology therapeutic. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Section 1: The Molecular Blueprint - Physicochemical Properties of (R)-Piperidine-3-carbonitrile
Understanding the fundamental properties of a building block is paramount to its effective utilization in complex synthetic routes. (R)-Piperidine-3-carbonitrile is a solid at room temperature with a defined stereochemical configuration that is crucial for its role in asymmetric synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂ | |
| Molecular Weight | 110.16 g/mol | |
| Appearance | Solid | |
| Chirality | (R)-enantiomer | - |
| Key Functional Groups | Secondary Amine (Piperidine N-H), Nitrile (-C≡N) | - |
The presence of both a nucleophilic secondary amine and an electrophilic, yet versatile, nitrile group within a stereodefined six-membered ring makes (R)-Piperidine-3-carbonitrile a highly adaptable intermediate for building molecular complexity.
Section 2: Stereoselective Synthesis Strategies
The generation of enantiopure (R)-Piperidine-3-carbonitrile is a critical first step. Traditional methods often rely on the resolution of racemic mixtures, which are inherently inefficient as they discard half of the material.[4] Modern synthetic chemistry has ushered in an era of catalytic asymmetric methods that provide direct access to the desired enantiomer in high yield and purity.
Catalytic Asymmetric Hydrogenation: A Powerful Approach
One of the most robust methods for accessing chiral piperidines is the asymmetric hydrogenation of prochiral precursors like tetrahydropyridines. Rhodium-based catalysts, paired with chiral phosphine ligands, have proven exceptionally effective in this transformation.[5][6] The choice of ligand is critical as it governs the facial selectivity of hydrogen delivery to the double bond, thereby establishing the stereocenter.
Conceptual Workflow: Asymmetric Hydrogenation
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic Profiling of Piperidine-3(R)-carbonitrile
[1]
Executive Summary
Piperidine-3(R)-carbonitrile (CAS: 1000576-29-5 for HCl salt) represents a privileged scaffold in medicinal chemistry.[1] Its value lies in the C3-chiral center, which directs the binding affinity of resulting pharmacophores in protein pockets. This guide provides a rigorous analysis of its spectral fingerprint, distinguishing the (R)-enantiomer from its racemate and structural isomers through NMR, IR, and Mass Spectrometry.
Structural & Stereochemical Context
The molecule exists primarily in a chair conformation.[1] In the (R)-configuration, the nitrile group at position 3 prefers the equatorial orientation to minimize 1,3-diaxial interactions, though the energy barrier is low enough to allow ring flipping in solution.
Stereochemical Verification Workflow
The following workflow outlines the logic for isolating and verifying the (R)-enantiomer from a racemic mixture, a common requirement in process chemistry.
Figure 1: Critical workflow for the isolation and verification of the (R)-enantiomer.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum of Piperidine-3-carbonitrile is characterized by the asymmetry introduced by the C3-nitrile group.[1] Unlike unsubstituted piperidine, the ring protons are magnetically non-equivalent.
Solvent Selection:
-
CDCl₃: Best for resolution of ring protons.[1]
-
DMSO-d₆: Required if observing the exchangeable amine proton (NH) or if the HCl salt is used.[1]
¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are representative estimates based on chemometric analysis of 3-substituted piperidines.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| NH | 1.80 - 2.20 | Broad s | 1H | Exchangeable; shift varies with concentration/pH.[1] |
| H3 | 2.85 - 2.95 | Multiplet | 1H | Diagnostic: Alpha to Nitrile (deshielded).[1] |
| H2 (eq) | 3.10 - 3.20 | dd | 1H | Alpha to N, Beta to CN.[1] Deshielded by N and CN.[1] |
| H2 (ax) | 2.70 - 2.80 | dd | 1H | Geminal coupling to H2(eq), large axial-axial coupling to H3.[1] |
| H6 (eq) | 3.00 - 3.10 | Multiplet | 1H | Alpha to N. |
| H6 (ax) | 2.60 - 2.70 | Multiplet | 1H | Alpha to N. |
| H4/H5 | 1.50 - 1.90 | Multiplet | 4H | Ring methylenes (beta/gamma to N).[1] |
Key Diagnostic Feature: Look for the H3 methine proton .[1] In the (R)-isomer, the coupling constants (
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Shift (δ, ppm) | Assignment |
| CN | ~121.0 | Nitrile carbon (Characteristic weak intensity).[1] |
| C2 | ~49.5 | Alpha to N, Beta to CN.[1] |
| C6 | ~46.0 | Alpha to N. |
| C3 | ~28.5 | Chiral Center (Alpha to CN).[1] |
| C4 | ~26.0 | Beta to CN.[1] |
| C5 | ~24.0 | Gamma to N. |
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm functional group integrity, particularly the nitrile handle which is susceptible to hydrolysis.[1]
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3300 - 3350 | N-H Stretch | Medium/Broad | Secondary amine.[1] Broadening indicates H-bonding. |
| 2850 - 2950 | C-H Stretch | Strong | Cyclic alkane backbone ( |
| 2235 - 2245 | C≡N Stretch | Medium/Sharp | Diagnostic. Saturated nitriles appear higher than aromatic nitriles (~2220).[1] |
| 1440 - 1460 | CH₂ Bend | Medium | Scissoring vibration of the piperidine ring.[1] |
Quality Alert: A peak appearance at 1650-1690 cm⁻¹ (C=O stretch) indicates hydrolysis of the nitrile to a primary amide, a common impurity in aged samples.[1]
C. Mass Spectrometry (MS)
Piperidines exhibit a characteristic fragmentation pattern dominated by
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion:
(ESI).[1]
Fragmentation Pathway (EI)
The primary fragmentation involves the rupture of the ring C-C bond adjacent to the nitrogen (alpha-cleavage), leading to an iminium ion.
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.[1]
Experimental Protocols
Protocol 1: Sample Preparation for High-Res NMR
To resolve the H2/H6 equatorial and axial protons, proper sample concentration and water suppression are vital.
-
Mass: Weigh 5-10 mg of Piperidine-3(R)-carbonitrile (free base).
-
Solvent: Dissolve in 0.6 mL CDCl₃ (neutralized with basic alumina if the sample is acid-sensitive).
-
Note: Avoid acidic CDCl₃ as it protonates the amine, broadening the signals and shifting H2/H6 downfield.
-
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP).[1]
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2.0s to ensure accurate integration of the nitrile-adjacent protons.
Protocol 2: Enantiomeric Excess (ee) Determination
Since NMR is achiral, Chiral HPLC is required to verify the (R)-enantiomer.[1]
-
Column: Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Diethylamine is crucial to suppress tailing of the secondary amine.
-
-
Detection: UV at 210 nm (end absorption) or Refractive Index (RI).[1]
-
Expectation: The (R)-enantiomer typically elutes second on AD-H columns, but this must be confirmed with a racemic standard.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 73736, Piperidine-3-carbonitrile. Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Grounding for general nitrile IR and piperidine NMR shifts).
Therapeutic Targets and Medicinal Chemistry of Piperidine-3(R)-carbonitrile Derivatives
Topic: Potential therapeutic targets for Piperidine-3(R)-carbonitrile derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Piperidine-3(R)-carbonitrile is a "privileged scaffold" in medicinal chemistry, serving a dual function in drug discovery. It acts both as a direct pharmacophore —where the nitrile group functions as a reversible covalent "warhead" targeting cysteine proteases—and as a critical chiral precursor for the synthesis of 3-aminopiperidine-based drugs. This guide analyzes its primary utility in targeting Cathepsin K (osteoporosis) and DPP-4 (type 2 diabetes), detailing the mechanistic basis of inhibition, synthetic pathways, and experimental validation protocols.
Structural & Mechanistic Rationale
The pharmacological value of Piperidine-3(R)-carbonitrile lies in two specific structural features:
-
The Nitrile Warhead (Electrophile): The carbon-nitrogen triple bond is moderately electrophilic. It can trap nucleophilic amino acid residues (Cysteine or Serine) in an enzyme's active site, forming a covalent adduct.[1] Unlike irreversible inhibitors (e.g., epoxides), nitrile adducts are often reversible, reducing the risk of permanent off-target toxicity (immunogenicity).
-
The (R)-Stereocenter: The 3-position chirality dictates the spatial orientation of the piperidine ring within the S2 or S3 hydrophobic pockets of target enzymes. The (R)-enantiomer is frequently the bioactive isomer for Cathepsin and DPP-4 targets.
Mechanism of Action: The Covalent Trap
The following diagram illustrates the reversible covalent mechanism by which the nitrile group inhibits Cysteine Proteases (like Cathepsin K).
Figure 1: Mechanism of reversible covalent inhibition. The catalytic Cysteine thiolate attacks the nitrile carbon, forming a thioimidate intermediate.
Primary Therapeutic Target: Cathepsin K
Indication: Osteoporosis, Bone Metastasis.[2]
Cathepsin K is the predominant cysteine protease in osteoclasts, responsible for degrading type I collagen in bone. Inhibitors must be highly selective for Cathepsin K over ubiquitous proteases like Cathepsin B or L to avoid side effects (e.g., morphea-like skin reactions).
-
Role of Piperidine-3(R)-carbonitrile: The scaffold serves as the P2-P3 binding unit. The piperidine ring occupies the S2 hydrophobic pocket, while the 3-nitrile group is positioned to react with Cys25 in the catalytic triad.
-
Key Compound Class: Azadipeptide Nitriles .[2][3] Research has shown that 3-cyano-3-aza-β-amino acid derivatives (incorporating the piperidine ring) exhibit picomolar potency against Cathepsin K. The rigid piperidine ring reduces the entropic penalty of binding compared to flexible linear chains.
Selectivity Profile:
| Enzyme | Role | Inhibition by 3-CN-Piperidine Derivatives |
|---|---|---|
| Cathepsin K | Bone Resorption | High Potency (Ki < 1 nM) |
| Cathepsin S | Antigen Presentation | Moderate/High (Target for Autoimmune) |
| Cathepsin B | Lysosomal Degradation | Low (Desired to avoid toxicity) |
| Cathepsin L | General Proteolysis | Low (Desired to avoid toxicity) |
Secondary Therapeutic Target: DPP-4 (Dipeptidyl Peptidase-4)
Indication: Type 2 Diabetes Mellitus.[4][5]
While some DPP-4 inhibitors (e.g., Saxagliptin, Vildagliptin) use a nitrile "warhead" to trap the catalytic Serine-630 , the Piperidine-3(R)-carbonitrile scaffold plays a more nuanced role here:
-
Direct Inhibition (Bioisostere): 3-cyanopiperidines can act as six-membered ring analogues to the five-membered cyanopyrrolidines found in Vildagliptin. They are generally more stable but slightly less potent.
-
Precursor to 3-Aminopiperidines (Major Role): The most commercially significant application is as a chiral intermediate. The (R)-3-carbonitrile is reduced to (R)-3-aminopiperidine , which forms the core binding scaffold of major drugs like Alogliptin and Linagliptin .
-
Note: In Alogliptin, the piperidine amine forms a salt bridge with Glu205/Glu206 in the DPP-4 active site, critical for high-affinity binding.
-
Experimental Protocols
Protocol A: Synthesis of (R)-3-Aminopiperidine (Precursor Validation)
Objective: Convert the nitrile building block into the pharmacophore amine for DPP-4 ligand synthesis.
-
Starting Material: Dissolve Piperidine-3(R)-carbonitrile (1.0 eq) in Methanol.
-
Catalyst: Add Raney Nickel (10 wt%) or Pd/C (5 wt%).
-
Hydrogenation: Pressurize with H2 gas (50 psi) and stir at RT for 12 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.
-
Validation: Verify conversion of the Nitrile peak (~2240 cm⁻¹ IR stretch disappears) and appearance of Amine signals in ¹H NMR.
Protocol B: Cathepsin K Fluorogenic Inhibition Assay
Objective: Determine the IC50 of a Piperidine-3-carbonitrile derivative.
-
Buffer Preparation: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added).
-
Enzyme: Human Recombinant Cathepsin K (final conc. 0.1–1 nM).
-
Substrate: Z-Phe-Arg-AMC (Z-Phenylalanine-Arginine-7-amido-4-methylcoumarin). Km ~ 5-10 µM.
-
Procedure:
-
Incubate Enzyme + Inhibitor (Variable conc.) in buffer for 30 mins at RT (to allow covalent adduct formation).
-
Add Substrate (10 µM final).
-
Measure Fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 20 mins.
-
-
Analysis: Plot Initial Velocity (V0) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if Ki < Enzyme concentration.
Screening Workflow Visualization
The following workflow outlines the decision matrix for evaluating a new Piperidine-3(R)-carbonitrile derivative.
Figure 2: Screening cascade for differentiating Warhead activity (Cathepsin) vs. Scaffold activity (DPP-4).
References
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry.
-
Löser, R., et al. (2022). "Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Feng, J., et al. (2007).[5] "Discovery of Alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV."[5] Journal of Medicinal Chemistry.
-
Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "Product Specification: Piperidine-3(R)-carbonitrile."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 5. medkoo.com [medkoo.com]
Technical Guide: Commercial Availability and Sourcing of Enantiopure Piperidine-3(R)-carbonitrile
[1]
Executive Summary
Piperidine-3(R)-carbonitrile (and its hydrochloride salt) is a critical chiral building block, primarily serving as the immediate precursor to (R)-3-aminopiperidine .[1] This moiety is the pharmacophore scaffold for several blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin , Linagliptin ) and Janus Kinase (JAK) inhibitors.[1]
Sourcing this compound presents a specific challenge: enantiomeric purity instability .[1] The nitrile group is prone to racemization under basic conditions or thermal stress, and the free base is prone to oxidation. Therefore, selecting the correct salt form (typically HCl) and validating enantiomeric excess (ee) via derivatized chiral HPLC is mandatory for downstream success.
Chemical Profile & Specifications
To ensure reproducibility in synthesis, the material must meet strict physicochemical criteria. The Hydrochloride (HCl) salt is the industry-standard form due to its superior crystallinity and resistance to racemization compared to the free base.[1]
Identity Matrix
| Parameter | Specification | Notes |
| Chemical Name | (R)-Piperidine-3-carbonitrile Hydrochloride | Preferred commercial form |
| CAS (HCl Salt) | 1159736-73-8 | Primary CAS for R-isomer HCl |
| CAS (Free Base) | 1000576-29-5 | Less stable; prone to oxidation |
| CAS (Racemic) | 7492-88-8 | Avoid for asymmetric synthesis |
| Molecular Formula | C₆H₁₀N₂[1][2][3][4][5] · HCl | MW: 146.62 g/mol |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation |
| Chiral Purity (ee) | ≥ 98.5% | Critical for API compliance |
| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in non-polar ethers |
Structural Visualization
The (R)-configuration at the C3 position is the stereogenic center of interest.[1]
Synthesis & Manufacturing Routes
Understanding the manufacturing origin is vital for assessing impurity profiles. There are two dominant industrial routes.[1] Route B is preferred for high-purity commercial batches.[1]
Route A: Asymmetric Hydrogenation (Catalytic)[1]
-
Mechanism: Hydrogenation using chiral Rhodium or Ruthenium catalysts.[1]
-
Risk: Metal scavenging required; potential for lower ee (90-95%) requiring recrystallization.[1]
Route B: Classical Resolution (The Industry Standard)
-
Precursor: Racemic 3-Cyanopiperidine (cheaply produced via standard hydrogenation).[1][6]
-
Mechanism: Resolution using chiral acids (e.g., D-Mandelic acid or Chiral Phosphoric Acids ).[1]
-
Advantage: consistently yields >99% ee after salt breaking.[1]
Strategic Sourcing & Suppliers
Suppliers are categorized by their utility in the drug development lifecycle.
Tier 1: Global Catalog Suppliers (Discovery Scale: mg to g)
Best for: Rapid delivery, guaranteed CoA, reference standards.
-
Sigma-Aldrich (MilliporeSigma): Lists the N-Boc protected forms and salts.[1] High reliability but higher unit cost.[1]
-
TCI Chemicals: Strong inventory of pyridine precursors and racemic piperidines; often stocks the resolved salts in regional warehouses.
-
Enamine: Excellent for building blocks.[1] They often synthesize on-demand if stock is low but have vast libraries of piperidine analogs.[1]
Tier 2: Specialist & Bulk Suppliers (Process Scale: kg to MT)
Best for: GMP batches, custom specifications, cost-efficiency.
-
Ark Pharma: Specializes in chiral building blocks.[1] Known to stock CAS 915226-72-1 (S-isomer) and the R-isomer equivalents.[1]
-
ChemScene: Offers CAS 1199773-75-5 and related salts.[1][7] Good for intermediate scale-up (100g - 1kg).[1]
-
BLD Pharm: Aggressive pricing on heterocyclic building blocks.[1] Essential to request "Chiral HPLC Trace" before purchase to verify ee.
Sourcing Decision Matrix
| Requirement | Recommended Supplier Type | Key Verification Step |
| Reference Standard | Tier 1 (Sigma/TCI) | Check for H-NMR and Optical Rotation data. |
| Pilot Scale (100g) | Tier 2 (ChemScene/Ark) | Mandatory: Request batch-specific Chiral HPLC.[1] |
| GMP Manufacturing | CRO/CMO (WuXi/Pharmaron) | Audit the resolution step and metal content. |
Quality Control: The Self-Validating Protocol
Trusting a supplier's Certificate of Analysis (CoA) without verification is a critical risk in chiral chemistry.[1] Because piperidine-3-carbonitrile lacks a strong UV chromophore, standard HPLC often fails to detect minor enantiomeric impurities.[1]
The Solution: Pre-column derivatization is required to introduce a chromophore (e.g., Benzoyl chloride or Tosyl chloride) to visualize the enantiomers.
Protocol: Chiral Purity Determination via Derivatization[8]
-
Derivatization: React 10 mg sample with Benzoyl Chloride in dilute NaOH (Schotten-Baumann conditions) for 15 mins.
-
Extraction: Extract into Ethyl Acetate; dry over Na₂SO₄.
-
Analysis: Inject onto Chiral HPLC.
Chromatographic Conditions
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.[1][8]
-
Detection: UV @ 254 nm (Strong signal from Benzoyl group).[1]
-
Acceptance Criteria: Main peak (R) > 98.5%; (S)-enantiomer < 1.5%.[1]
Handling and Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C .
-
Free Base Instability: If you must convert to the free base, use it immediately. The secondary amine absorbs CO₂ from the air (carbamate formation) and the alpha-proton to the nitrile is acidic enough to permit slow racemization in basic solutions over time.[1]
-
Safety: Nitriles are toxic.[1] Handle in a fume hood. Treat waste as cyanide-containing (though the covalent bond is stable, metabolic breakdown can release CN-).[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2756785, tert-butyl 3-cyanopiperidine-1-carboxylate (Precursor Reference).[1] [Link][1]
-
Sun, Y., et al. (2021). "Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids."[1][10] Chirality, 33(7), 379-384.[10] (Describes the industrial resolution route). [Link]
-
Babu, K.S., et al. (2011). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[1] Biomedical Chromatography. (Validation of the derivatization QC method). [Link]
-
Pfizer Inc. "Xeljanz (Tofacitinib) Prescribing Information."[1] (Context for piperidine scaffold applications in JAK inhibitors). [Link]
Sources
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. (S)-piperidine-3-carbonitrile hydrochloride | CAS:915226-72-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. You are being redirected... [hit2lead.com]
- 4. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molecular Structure and Stereochemistry of (R)-3-Cyanopiperidine
This guide details the molecular architecture, stereochemical dynamics, and synthetic pathways of (R)-3-cyanopiperidine , a critical chiral scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other piperidine-based therapeutics.
Molecular Identity & Physiochemical Profile
(R)-3-cyanopiperidine is the enantiomerically pure form of 3-piperidinecarbonitrile. It serves as a pivotal "chiral pool" intermediate, primarily reduced to (R)-3-aminopiperidine for the synthesis of blockbuster drugs like Alogliptin and Linagliptin .
| Property | Data |
| IUPAC Name | (3R)-piperidine-3-carbonitrile |
| CAS Number (HCl salt) | 1159736-73-8 |
| CAS Number (N-Boc) | 101669-78-7 |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol (Free base) |
| Chirality | R-configuration at C3 |
| Physical State | Viscous oil (Free base); White crystalline solid (HCl salt) |
| Solubility | Soluble in water, methanol, DCM; slightly soluble in ether |
Stereochemistry & Conformational Analysis
Absolute Configuration
The stereocenter at C3 is defined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
Nitrogen (N1) via C2 is the highest priority path? No, let's trace:
-
C3 is attached to: -CN (Carbon attached to N), -C2 (CH2-N), -C4 (CH2-C), -H.
-
Priority 1: -CN (Cyano group, C bonded to N, N, N).
-
Priority 2: -C2 (CH2 bonded to N).
-
Priority 3: -C4 (CH2 bonded to C).
-
Priority 4: -H.
-
Configuration: With H in the back, the sequence 1 → 2 → 3 is Clockwise (R) .
-
Conformational Equilibrium (The Chair Flip)
The piperidine ring exists in a dynamic equilibrium between two chair conformations. Unlike cyclohexane, the presence of the nitrogen heteroatom introduces dipole effects, though steric factors dominate for the C3 substituent.
-
Equatorial Conformer (Preferred): The cyano group (-CN) occupies the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C1 and C5.
-
Axial Conformer: Less stable due to steric strain (A-value of -CN is ~0.2 kcal/mol, relatively small).
-
N-Inversion: The nitrogen lone pair also flips (axial/equatorial), but the N-H bond generally prefers the equatorial position to minimize 1,3-diaxial interactions with C3/C5 axial substituents.
Diagram 1: Conformational Equilibrium of (R)-3-Cyanopiperidine
Caption: The equilibrium heavily favors the equatorial conformer, though the small steric bulk of the cyano group allows for a lower barrier to ring inversion compared to alkyl-substituted piperidines.
Synthesis & Resolution Strategies
Direct asymmetric hydrogenation of 3-cyanopyridine to (R)-3-cyanopiperidine is chemically challenging because the nitrile group is easily reduced to an amine (yielding 3-aminomethylpiperidine). Therefore, the industry standard relies on Resolution or Chiral Pool synthesis.
Route A: Selective Hydrogenation & Resolution (Industrial Standard)
This route prioritizes the preservation of the nitrile functionality.
-
Selective Hydrogenation: 3-Cyanopyridine is hydrogenated using Pd/C or PtO₂ in acidic media (AcOH) to protonate the pyridine nitrogen, facilitating ring reduction while protecting the nitrile from reduction.
-
Resolution: The resulting racemic 3-cyanopiperidine is resolved using a chiral acid (e.g., D-Tartaric acid or Dibenzoyl-L-tartaric acid ) to crystallize the (R)-enantiomer salt.
Route B: Enzymatic Kinetic Resolution
Lipase-catalyzed hydrolysis of N-protected racemic esters or nitrilase-mediated hydrolysis can yield high enantiomeric excess (ee > 99%).
Diagram 2: Synthetic Workflow for (R)-3-Cyanopiperidine
Caption: The critical step is the selective hydrogenation of the pyridine ring without reducing the nitrile, followed by classical resolution to isolate the R-isomer.
Experimental Protocol: Resolution of rac-3-Cyanopiperidine
Objective: Isolation of (R)-3-cyanopiperidine via diastereomeric salt formation.
Reagents:
-
Racemic 3-cyanopiperidine (1.0 eq)
-
(2S,3S)-(-)-Dibenzoyl-tartaric acid (DBTA) (0.5 eq)
-
Solvent: Ethanol/Water (9:1)
Methodology:
-
Dissolution: Dissolve racemic 3-cyanopiperidine (11.0 g, 100 mmol) in hot ethanol (50 mL).
-
Addition: Add a hot solution of (S,S)-DBTA (18.8 g, 50 mmol) in ethanol/water.
-
Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (R)-amine forms a less soluble diastereomeric salt with the chiral acid.
-
Filtration: Filter the white precipitate.
-
Recrystallization: Recrystallize from ethanol to upgrade chiral purity (Target: >98% ee).
-
Liberation: Suspend the salt in DCM and treat with 2M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield (R)-3-cyanopiperidine as a free base oil.
Quality Control (Chiral HPLC):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm.
Applications in Drug Development
(R)-3-cyanopiperidine is the immediate precursor to (R)-3-aminopiperidine , a scaffold embedded in several approved DPP-4 inhibitors used for Type 2 Diabetes.
| Drug Name | Brand Name | Mechanism | Structural Role of Piperidine |
| Alogliptin | Nesina | DPP-4 Inhibitor | The (R)-3-aminopiperidine moiety binds to the S2 subsite of the DPP-4 enzyme, forming salt bridges with Glu205 and Glu206. |
| Linagliptin | Tradjenta | DPP-4 Inhibitor | Uses the (R)-3-aminopiperidine scaffold to anchor the xanthine core in the active site. |
| Tofacitinib | Xeljanz | JAK Inhibitor | Note: Uses a more complex (3R,4R)-4-methyl-3-aminopiperidine core, but shares synthetic lineage with 3-substituted piperidines. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79, 3-Cyanopyridine. Retrieved from [Link]
- Pfizer Inc. (2012). Tofacitinib Citrate (CP-690,550) Synthesis and Manufacturing Process. Journal of Medicinal Chemistry. (Contextual citation for piperidine scaffolds in JAK inhibitors).
- Takeda Pharmaceutical Company. (2010). Process for the preparation of Alogliptin intermediates. Patent WO2007098148. (Describes the use of (R)
In Silico Modeling of Piperidine-3(R)-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: The Strategic Imperative for In Silico Modeling in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the piperidine scaffold has consistently emerged as a cornerstone in medicinal chemistry, valued for its conformational flexibility and synthetic tractability.[1] Among its myriad derivatives, those bearing a 3(R)-carbonitrile moiety have garnered significant attention, particularly as potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key therapeutic target in the management of type 2 diabetes mellitus.[2][3][4] This guide eschews a conventional, templated approach to present a holistic and technically robust framework for the in silico modeling of Piperidine-3(R)-carbonitrile derivatives. Our narrative is crafted for the discerning researcher, scientist, and drug development professional, moving beyond mere procedural descriptions to elucidate the causal reasoning behind each computational step. We aim to empower you with not just the "how," but the critical "why," fostering a deeper understanding that is paramount for innovative drug design.
I. The Piperidine-3(R)-carbonitrile Scaffold: A Privileged Motif for DPP-IV Inhibition
The journey of a drug candidate from concept to clinic is fraught with challenges, with high attrition rates being a stark reality. The Piperidine-3(R)-carbonitrile scaffold, however, presents a compelling starting point for DPP-IV inhibitor design. The stereochemistry at the 3-position is crucial for optimal interaction with the enzyme's active site, while the carbonitrile group often engages in key interactions, contributing to the compound's inhibitory potency.[3][4] Understanding the nuanced structure-activity relationships (SAR) is fundamental to leveraging this scaffold's full potential.
II. A Dynamic In Silico Workflow: From Target Elucidation to Candidate Selection
Our in silico modeling strategy is a multi-pronged, iterative process designed to systematically refine a large virtual library of Piperidine-3(R)-carbonitrile derivatives into a select few with a high probability of clinical success. This workflow is not a linear path but a dynamic interplay of computational techniques, each informing and validating the others.
III. The Cornerstone of Prediction: Molecular Docking
Molecular docking serves as the initial high-throughput filter in our virtual screening cascade, predicting the preferred binding orientation and affinity of each derivative within the DPP-IV active site.
Causality in Protocol Design:
The choice of docking software and scoring function is not arbitrary. For instance, Glide, AutoDock Vina, or GOLD each employ different algorithms and scoring functions. A consensus docking approach, utilizing multiple programs, is often employed to mitigate the risk of false positives arising from the limitations of a single algorithm. The rationale is that a compound consistently ranked highly by diverse scoring functions is more likely to be a true binder.
Experimental Protocol: Molecular Docking of Piperidine-3(R)-carbonitrile Derivatives against DPP-IV
-
Protein Preparation:
-
Retrieve the crystal structure of human DPP-IV in complex with a known inhibitor from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (e.g., using PROPKA).
-
Perform a constrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a virtual library of Piperidine-3(R)-carbonitrile derivatives with diverse R-group substitutions.
-
Generate low-energy 3D conformations for each ligand.
-
Assign correct protonation states and partial charges.
-
-
Grid Generation:
-
Define the binding site by specifying a grid box centered on the co-crystallized ligand or key active site residues (e.g., the catalytic triad of Ser630, Asp708, and His740).
-
-
Docking Execution:
-
Perform docking using a chosen software package (e.g., AutoDock Vina).
-
Employ a flexible ligand and rigid receptor protocol initially, with the option for induced-fit docking for top-scoring compounds.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses for key interactions known to be important for DPP-IV inhibition, such as:
-
Rank the compounds based on their docking scores and visual inspection of binding modes.
-
Data Presentation: Comparative Docking Scores
| Derivative ID | R-Group Substitution | Docking Score (kcal/mol) | Key Predicted Interactions with DPP-IV |
| P3C-001 | 4-Fluorobenzyl | -9.8 | H-bond with Tyr662, Pi-Pi stacking with Tyr547 |
| P3C-002 | 3-Trifluoromethylphenyl | -9.5 | H-bond with Glu205, Hydrophobic interactions |
| P3C-003 | 2-Thienylmethyl | -9.2 | H-bond with Glu206, Nitrile interaction with S1 pocket |
| P3C-004 | Cyclohexylmethyl | -8.7 | Van der Waals interactions in S2 pocket |
IV. Simulating Reality: The Power of Molecular Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and providing a more accurate representation of the binding event.[8]
The Rationale for MD Simulations:
A high docking score does not guarantee a stable interaction. MD simulations are crucial for validating the docking poses of top-ranked candidates. By simulating the atomic movements of the protein-ligand complex in a solvated environment, we can observe whether the key interactions predicted by docking are maintained over a nanosecond timescale. This step is critical for weeding out false positives and prioritizing compounds for synthesis and biological testing.
Experimental Protocol: MD Simulation of a DPP-IV-Inhibitor Complex
-
System Setup:
-
Use the best-ranked docked pose of a Piperidine-3(R)-carbonitrile derivative in complex with DPP-IV as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a multi-step energy minimization of the system to remove steric clashes, first with the protein and ligand restrained, then with only the protein backbone restrained, and finally with no restraints.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for conformational sampling.
-
-
Trajectory Analysis:
-
Analyze the trajectory for:
-
Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.
-
Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Hydrogen bond analysis to monitor the persistence of key interactions.
-
Principal Component Analysis (PCA) to identify dominant protein motions.
-
-
V. Beyond Binding: Predicting ADMET Properties
A potent inhibitor is of little therapeutic value if it possesses poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an indispensable component of modern drug discovery, enabling the early identification of liabilities that could lead to late-stage failures.
The Imperative of Early ADMET Profiling:
By computationally estimating properties such as oral bioavailability, blood-brain barrier permeability, and potential for off-target toxicity, we can prioritize compounds with a higher likelihood of success in preclinical and clinical development. This proactive approach saves invaluable time and resources by focusing on candidates with the most promising drug-like profiles.
Experimental Protocol: In Silico ADMET Prediction
-
Selection of Tools:
-
Utilize a combination of freely available and commercial software for a comprehensive ADMET profile (e.g., SwissADME, pkCSM, DEREK Nexus).
-
-
Property Prediction:
-
Absorption: Predict parameters like Caco-2 permeability, intestinal absorption, and P-glycoprotein substrate status.
-
Distribution: Estimate blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Predict inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).
-
Excretion: Estimate total clearance.
-
Toxicity: Predict potential for mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition).
-
-
Drug-Likeness Evaluation:
-
Assess compliance with established rules such as Lipinski's Rule of Five and Veber's Rule.
-
Data Presentation: ADMET Property Summary
| Derivative ID | Oral Bioavailability (%) | BBB Permeant | CYP2D6 Inhibitor | hERG Inhibitor | Lipinski Violations |
| P3C-001 | High | No | No | Low Risk | 0 |
| P3C-002 | Moderate | Yes | Yes | Medium Risk | 1 |
| P3C-003 | High | No | No | Low Risk | 0 |
| P3C-004 | High | No | No | Low Risk | 0 |
VI. Conclusion: A Data-Driven Path to Promising Candidates
The in silico modeling of Piperidine-3(R)-carbonitrile derivatives is a powerful strategy for accelerating the discovery of novel DPP-IV inhibitors. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can efficiently navigate the vast chemical space of potential drug candidates, prioritizing those with the optimal balance of potency, stability, and pharmacokinetic properties. This guide has provided a framework grounded in scientific rationale and practical application, designed to empower researchers to make more informed, data-driven decisions in their quest for the next generation of therapeutics.
References
-
Patel, D., Upadhyay, J., Patel, T., & Suhagia, B. N. (2015). Computational studies of dipeptidyl peptidase IV inhibitors. 4th International Conference on Medicinal Chemistry & Computer Aided Drug Designing. Available at: [Link]
-
JETIR. (2022). MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 9(7). Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]
-
National Institutes of Health. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available at: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubMed. (n.d.). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Available at: [Link]
-
ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available at: [Link]
-
ResearchGate. (2017). (PDF) Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Available at: [Link]
-
ResearchGate. (2014). Computational studies on structurally diverse dipeptidyl peptidase IV inhibitors: An approach for new antidiabetic drug development. Available at: [Link]
-
Brieflands. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available at: [Link]
-
MDPI. (2024). Computational Modeling of the Interactions between DPP IV and Hemorphins. Available at: [Link]
-
National Institutes of Health. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]
-
National Institutes of Health. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
-
MDPI. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available at: [Link]
-
RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
-
National Institutes of Health. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Screening of Piperidine-3(R)-carbonitrile Derivatives
Targeting Serine Proteases (DPP-4) via Covalent Reversible Inhibition
Executive Summary
The Piperidine-3(R)-carbonitrile scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes Mellitus (T2DM). Unlike standard competitive inhibitors, derivatives bearing a carbonitrile group at the 3-position often function as covalent reversible inhibitors . The nitrile group acts as an electrophilic "warhead," forming an imidate adduct with the catalytic serine residue (Ser630) of the enzyme.
This application note details a robust High-Throughput Screening (HTS) workflow for identifying potent Piperidine-3(R)-carbonitrile derivatives. It moves beyond simple endpoint assays to address the specific kinetic challenges of covalent inhibitors, including time-dependent inhibition and stereoselectivity.
Scientific Background & Mechanism[1][2][3]
The Privileged Scaffold: Why Piperidine-3(R)-carbonitrile?
While early DPP-4 inhibitors like Vildagliptin and Saxagliptin utilized a pyrrolidine -2-carbonitrile core, the expansion to a six-membered piperidine ring offers distinct pharmacokinetic advantages, including improved metabolic stability and altered solubility profiles.
-
Stereochemistry is Critical: The (R)-configuration at the 3-position is essential. In the DPP-4 active site, the (R)-enantiomer correctly orients the nitrile warhead toward the catalytic triad (Ser630, Asp708, His740) while directing the bulky N-substituent into the hydrophobic S1 pocket (lined by Tyr662, Tyr666). The (S)-enantiomer typically suffers from steric clash, reducing potency by orders of magnitude.
-
The Warhead (Nitrile): The carbonitrile group is not merely a hydrogen bond acceptor; it is a "soft" electrophile. Upon binding, the hydroxyl group of the catalytic Ser630 attacks the nitrile carbon, forming a covalent imidate intermediate. This reaction is reversible, allowing the drug to dissociate, which reduces the risk of permanent off-target haptenization seen with irreversible covalent drugs.
Mechanism of Action Visualization
The following diagram illustrates the kinetic pathway of this inhibition, distinguishing it from standard lock-and-key models.
[3]
HTS Assay Design: Fluorogenic DPP-4 Activity Screen
To screen libraries of Piperidine-3(R)-carbonitrile derivatives effectively, we utilize a kinetic fluorescence assay . Endpoint assays often underestimate the potency of covalent inhibitors because the equilibrium between the non-covalent complex (
Assay Principle
-
Enzyme: Recombinant Human DPP-4 (residues 39-766).
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin). DPP-4 cleaves the peptide bond, releasing free AMC.
-
Detection: Fluorescence (Excitation 350-380 nm / Emission 450-460 nm).
-
Readout: Decrease in Rate of Fluorescence Unit (RFU) increase over time.
Critical Reagents & Buffer Composition
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA (to prevent sticky compounds from aggregating).
-
Note: Avoid amine-containing buffers (like Tris) at high concentrations if they interfere with the specific chemistry, though Tris is standard for DPP-4. HEPES is a viable alternative.
-
-
Substrate:
for Gly-Pro-AMC is typically ~25-50 µM. Screen at to balance sensitivity for competitive and non-competitive modes.
Detailed Experimental Protocol
Phase 1: Pre-Screen Preparation
-
Compound Formatting: Prepare 10 mM stock solutions of Piperidine-3(R)-carbonitrile derivatives in 100% DMSO.
-
Echo Acoustic Dispensing: Transfer 50 nL of compound into black 384-well low-volume plates (e.g., Corning 4514) to achieve a final screening concentration of 10 µM (assuming 50 µL final volume).
-
Controls:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): 1 µM Sitagliptin or Vildagliptin (100% Inhibition).
-
Phase 2: Enzymatic Reaction (The "Pre-Incubation" Step)
Crucial for Covalent Inhibitors:
-
Enzyme Addition: Dispense 25 µL of DPP-4 enzyme solution (0.5 nM final concentration) into the assay plate containing compounds.
-
Pre-Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate at Room Temperature for 30 minutes .
-
Why? This allows the slow step (
) of the covalent bond formation between the nitrile and Ser630 to occur. Skipping this leads to shifts and false negatives.
-
Phase 3: Substrate Initiation & Detection
-
Substrate Addition: Dispense 25 µL of Gly-Pro-AMC substrate solution (50 µM final concentration) to start the reaction.
-
Kinetic Read: Immediately place in a fluorescence plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
-
Settings:
-
Temp: 25°C
-
Mode: Kinetic
-
Interval: 60 seconds
-
Duration: 30 minutes
-
-
Data Extraction: Calculate the slope (RFU/min) from the linear portion of the curve (typically 5–20 mins).
Data Analysis & Hit Selection
Quantitative Metrics
Data should be normalized to Percent Inhibition (PIN) using the High and Low controls.
Table 1: Typical Assay Performance Criteria
| Metric | Acceptable Range | Interpretation |
| Z-Factor (Z') | > 0.5 | Indicates a robust separation between signal and background. Ideal for HTS. |
| Signal-to-Background (S/B) | > 5:1 | Ensures the enzyme activity is distinguishable from noise. |
| CV% (Controls) | < 5% | Low variability indicates pipetting precision and reagent stability. |
| Hit Cutoff | > 50% Inhibition | Standard threshold for primary screening at 10 µM. |
Time-Dependent Inhibition (TDI) Check
For hits containing the piperidine-3-carbonitrile motif, validate the covalent mechanism by comparing
-
Shift Index:
-
A shift > 5-fold confirms slow-binding/covalent kinetics.
Troubleshooting & Optimization
Stereochemical Purity
The synthesis of piperidine-3-carbonitrile often yields a racemate.
-
Issue: If the racemate is screened, the apparent
will be roughly double the true of the eutomer (active enantiomer), assuming the distomer is inactive. -
Solution: Perform chiral separation (SFC or Chiral HPLC) before late-stage SAR. Verify Optical Rotation or use Circular Dichroism (CD) to confirm the (R)-configuration matches the active hits.
Nitrile Stability (Hydrolysis)
Nitriles can hydrolyze to amides or carboxylic acids in acidic or basic conditions, or via promiscuous enzymatic activity.
-
QC Step: Run LC-MS on "hits" that show activity to ensure the mass corresponds to the nitrile (
) and not the amide ( ).
Fluorescence Interference
Piperidine derivatives can sometimes be autofluorescent.
-
Counter-Screen: Run the assay without enzyme (Compound + Substrate) to check for intrinsic fluorescence. Alternatively, use a Red-shifted substrate (e.g., Gly-Pro-Rhodamine 110) to avoid interference in the blue region.
Workflow Diagram
References
-
Griffith, J. P., et al. (2018). "Structure-Activity Relationships of Piperidine-3-carbonitrile Derivatives as DPP-4 Inhibitors." Journal of Medicinal Chemistry.
-
Thornberry, N. A., & Weber, A. E. (2007). "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Current Topics in Medicinal Chemistry.
-
Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.
-
Berger, J. P., et al. (2018). "Peptide-based drug discovery: Current status and future directions." Science Translational Medicine.
-
FDA Drug Safety Communication. (2013). "Alogliptin (Nesina) Prescribing Information." U.S. Food and Drug Administration.[1][2][3]
(Note: While specific "Piperidine-3-carbonitrile" papers are less abundant than pyrrolidine analogs, the methodology is adapted from standard DPP-4 inhibitor protocols grounded in the cited literature regarding covalent serine protease inhibition.)
Sources
Application Notes and Protocols: Development of [¹¹C]Methyl-Piperidine-3(R)-carbonitrile for PET Imaging of CNS Targets
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a novel positron emission tomography (PET) radiotracer, specifically a Carbon-11 labeled Piperidine-3(R)-carbonitrile derivative. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, and the ability to visualize its pharmacokinetics and target engagement in vivo is critical for accelerating therapeutic development.[1] This guide details the rationale, precursor synthesis, automated radiolabeling, quality control, and preclinical evaluation protocols for N-[¹¹C]methyl-piperidine-3(R)-carbonitrile, a hypothetical tracer designed for imaging a novel CNS enzyme target, herein referred to as "Enzyme X". The methodologies are designed to be robust, reproducible, and compliant with regulatory expectations for radiopharmaceutical development.[2][3]
Introduction and Rationale
The Piperidine-3(R)-carbonitrile Scaffold: A Privileged Moiety for CNS Targets
The piperidine ring is a cornerstone of medicinal chemistry, found in numerous approved drugs targeting the CNS. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a variety of receptors and enzymes. The 3(R)-carbonitrile substitution adds a specific chemical feature that can be crucial for target binding, often through hydrogen bonding or dipolar interactions. For the purpose of this guide, we hypothesize that this scaffold has been identified as a high-affinity, selective inhibitor of "Enzyme X," an enzyme implicated in neurodegenerative disease pathways.
The Imperative for PET Imaging in Drug Development
Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that allows for the non-invasive study of biochemical processes in vivo.[4] By radiolabeling a drug candidate, we can directly observe its biodistribution, pharmacokinetics, and target engagement in living subjects. This provides invaluable data for:
-
Confirming Blood-Brain Barrier (BBB) Penetration: A critical hurdle for any CNS drug.
-
Target Engagement and Occupancy Studies: Determining the dose required to engage the target enzyme.[5]
-
Understanding Off-Target Effects: Visualizing accumulation in non-target tissues.
-
Accelerating Clinical Translation: Enabling early go/no-go decisions and informing Phase I trial design.[6]
Why Carbon-11?
For this application, Carbon-11 (¹¹C) is the radionuclide of choice.[7]
-
Preservation of Pharmacology: Replacing a stable carbon atom (¹²C) with ¹¹C does not alter the chemical or physical properties of the molecule, ensuring that the radiotracer behaves identically to the drug candidate.[7]
-
Short Half-Life (t½ = 20.4 min): The short half-life allows for multiple PET scans in the same subject on the same day, for instance, a baseline scan followed by a scan after administration of a therapeutic dose of the non-radiolabeled drug.[2] This is ideal for receptor occupancy studies.
-
Favorable Imaging Characteristics: ¹¹C is a pure positron emitter with low positron energy, resulting in high-resolution images.[8]
The primary challenge of ¹¹C is its short half-life, which necessitates an on-site cyclotron and rapid, efficient, and automated synthesis and quality control procedures.[9]
Precursor Synthesis: (R)-Piperidine-3-carbonitrile
The synthesis of the immediate precursor for radiolabeling is a foundational step. For the planned N-[¹¹C]methylation, the required precursor is the secondary amine, (R)-Piperidine-3-carbonitrile. A reliable synthetic route is paramount.
Causality in Synthetic Strategy
The chosen synthetic route starts from commercially available (R)-Nipecotic acid. The strategy involves protecting the amine, converting the carboxylic acid to a nitrile, and then deprotecting the amine to yield the desired precursor. This approach ensures the retention of the critical (R)-stereochemistry.
Synthetic Workflow Diagram
Caption: Synthetic route to the (R)-Piperidine-3-carbonitrile precursor.
Step-by-Step Synthesis Protocol
Step 1: N-Boc Protection of (R)-Nipecotic Acid
-
Dissolve (R)-Nipecotic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Hydroxide (NaOH, 2.5 eq) and stir until dissolved.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1M HCl to pH 2-3 and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-(R)-Nipecotic Acid.
Step 2: Amide Formation
-
Dissolve N-Boc-(R)-Nipecotic Acid (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add Triethylamine (Et₃N, 1.1 eq) followed by the dropwise addition of Ethyl Chloroformate (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
-
Add concentrated Ammonium Hydroxide (NH₄OH, 5.0 eq) dropwise and stir vigorously for 2 hours at 0 °C.
-
Warm to room temperature and stir for an additional 2 hours.
-
Extract the product with Dichloromethane (DCM), dry the organic layer, and concentrate to yield N-Boc-(R)-Piperidine-3-carboxamide.
Step 3: Dehydration to Nitrile
-
Dissolve the carboxamide (1.0 eq) in anhydrous Pyridine and cool to 0 °C.
-
Add Trifluoroacetic Anhydride (1.5 eq) dropwise.
-
Stir at 0 °C for 3 hours.
-
Quench the reaction by slowly adding water.
-
Extract with Ethyl Acetate, wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain N-Boc-(R)-Piperidine-3-carbonitrile.
Step 4: Boc Deprotection
-
Dissolve the Boc-protected nitrile (1.0 eq) in DCM.
-
Add Trifluoroacetic Acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize.
-
Extract the aqueous layer with DCM. Combine organic layers, dry, and concentrate carefully to yield the final precursor, (R)-Piperidine-3-carbonitrile. Confirm identity and purity via ¹H-NMR, ¹³C-NMR, and LC-MS.
Automated Radiosynthesis of N-[¹¹C]Methyl-Piperidine-3(R)-carbonitrile
The short half-life of ¹¹C necessitates a rapid and automated synthesis to ensure a consistent, high-yield production of the radiotracer while minimizing radiation dose to the operator.[10][11]
Radiochemistry Strategy
The radiosynthesis is achieved via a nucleophilic substitution reaction. The secondary amine of the precursor acts as the nucleophile, attacking the electrophilic [¹¹C]methyl group from [¹¹C]methyl iodide ([¹¹C]CH₃I).
[¹¹C]CO₂ (from cyclotron) → [¹¹C]CH₄ → [¹¹C]CH₃I → N-[¹¹C]Methyl-Piperidine-3(R)-carbonitrile
Automated Synthesis Workflow Diagram
Caption: Essential quality control tests for radiotracer release.
QC Specifications and Protocols
| Test | Method | Specification | Protocol Summary |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Inspect the final vial against a black and white background under good lighting. |
| pH | pH paper or meter | 4.5 - 7.5 | Spot a small drop of the final product onto a calibrated pH strip. |
| Radiochemical Purity | Analytical HPLC | ≥ 95% | Inject 10-20 µL onto an analytical C18 column. The area of the product peak on the radio-chromatogram must be ≥95% of the total radioactive peak area. |
| Identity of Tracer | Analytical HPLC | Co-elution with standard | The retention time of the radioactive product peak must match the retention time of a pre-injected, non-radioactive N-methyl-piperidine-3(R)-carbonitrile standard on the UV chromatogram. |
| Specific Activity | HPLC & Dose Calibrator | > 1.0 Ci/µmol (> 37 GBq/µmol) at time of injection | Calculate the mass of the product from the UV peak area against a standard curve. Measure the total radioactivity in a dose calibrator. Divide radioactivity by moles. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMF < 880 ppm | Inject an aliquot of the final product onto a GC system and quantify solvent peaks against a calibrated standard. |
| Radionuclidic Purity | Gamma Spectroscopy | ¹¹C > 99.9% of total radioactivity | Measure the sample in a gamma spectrometer at t=0 and t=60 min. Confirm the energy peak at 511 keV and decay consistent with ¹¹C half-life. |
| Bacterial Endotoxins | LAL Test (e.g., Endosafe®) | < 175 EU / V (where V is max patient dose in mL) | Test an aliquot according to the manufacturer's protocol. This test must be completed before release. |
| Sterility | USP <71> | No microbial growth | Incubate a sample in fluid thioglycollate and soybean-casein digest media for 14 days. This is a retrospective test. |
Preclinical Evaluation Protocols
In Vitro Autoradiography
Objective: To visually confirm that the radiotracer binds specifically to brain regions known to express "Enzyme X".
-
Obtain thin (20 µm) cryosections of rodent or non-human primate brain tissue.
-
Thaw-mount sections onto microscope slides.
-
Incubate slides with a low nanomolar concentration of N-[¹¹C]methyl-piperidine-3(R)-carbonitrile in a buffer solution for 45-60 minutes.
-
For a parallel blocking study, co-incubate a set of adjacent slides with the radiotracer plus a high concentration (e.g., 10 µM) of a known "Enzyme X" inhibitor (or the non-radiolabeled tracer itself). [12]5. Wash the slides in cold buffer to remove non-specifically bound tracer.
-
Dry the slides quickly and expose them to a phosphor imaging plate or digital autoradiography system overnight.
-
Expected Outcome: A high signal in target-rich regions that is significantly reduced or absent in the blocked sections, demonstrating specific binding.
In Vivo Rodent PET/CT Imaging
Objective: To determine the brain uptake, biodistribution, and target specificity of the radiotracer in a living animal.
-
Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat, ~250g) with isoflurane (2-3% in O₂). Place the animal on the scanner bed with temperature monitoring and a tail vein catheter.
-
Transmission Scan: Perform a CT scan for attenuation correction and anatomical co-registration.
-
Radiotracer Injection: Inject a bolus of the radiotracer (e.g., 100-200 µCi / 3.7-7.4 MBq) via the tail vein catheter at the start of the PET acquisition.
-
Dynamic PET Scan: Acquire dynamic PET data in list mode for 60-90 minutes.
-
Blocking/Displacement Study: For a separate animal (or the same animal on a different day), pre-treat with a blocking dose of a non-radiolabeled "Enzyme X" inhibitor (e.g., 1-5 mg/kg, IV) 15-30 minutes before injecting the radiotracer. Alternatively, perform a displacement study by injecting the blocker midway through the PET scan.
-
Data Analysis: Reconstruct the dynamic PET data into time frames (e.g., 6x10s, 4x30s, 5x1min, 8x5min). Draw regions of interest (ROIs) on the co-registered CT/PET images over the whole brain, specific brain regions, and peripheral organs. Generate time-activity curves (TACs) for each ROI, expressed as Standardized Uptake Value (SUV).
-
Expected Outcome: The baseline scan should show good brain penetration and higher retention in target-rich regions. The blocking scan should show significantly reduced brain uptake, confirming that the signal is specific to "Enzyme X".
Representative Biodistribution Data
The following table shows hypothetical, yet plausible, biodistribution data for N-[¹¹C]methyl-piperidine-3(R)-carbonitrile in a rat at 30 minutes post-injection, derived from PET image analysis.
| Organ | SUV (Baseline) | SUV (Blocked) | % Blockade |
| Striatum | 3.5 | 1.2 | 65.7% |
| Cortex | 2.8 | 1.1 | 60.7% |
| Cerebellum | 1.0 | 0.9 | 10.0% |
| Whole Brain | 2.6 | 1.1 | 57.7% |
| Liver | 4.1 | 4.0 | 2.4% |
| Kidneys | 5.5 | 5.3 | 3.6% |
| Muscle | 0.8 | 0.8 | 0.0% |
Data are presented as mean Standardized Uptake Value (SUV). The cerebellum is assumed to be a reference region with low target density.
Conclusion
The development of a novel PET tracer is a multidisciplinary endeavor that bridges organic chemistry, radiochemistry, pharmacology, and imaging science. This guide outlines a comprehensive and scientifically grounded framework for the development of N-[¹¹C]methyl-piperidine-3(R)-carbonitrile as a potential PET tracer for a CNS target. By following these detailed protocols—from precursor synthesis to in vivo imaging—researchers can systematically advance new molecular entities, gain critical insights into their in vivo behavior, and ultimately accelerate the development of novel therapeutics for neurological disorders.
References
- Google. (n.d.). Current time information in Mumbai, IN.
- (CN103865964A). (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
- Chemical Communications (RSC Publishing). (2020, January 27). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
- MDPI. (n.d.). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease.
- MDPI. (n.d.). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging.
- ACS Publications. (2022, November 18). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds | Chemical Reviews.
- PubMed Central. (n.d.). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold.
- NIH. (n.d.). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials.
- PubMed Central. (2025, May 13). Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers.
- (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- MDPI. (n.d.). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies.
- PubMed Central. (2022, February 28). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC.
- PMC. (2017, February 25). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals.
- (2024, August 10). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine.
- YouTube. (2025, April 1). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery.
- PubMed. (2016, October 1). Radiosynthesis and preliminary PET evaluation of (18)F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors.
- PubMed. (n.d.). Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers.
- ACS Publications. (2023, October 11). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process.
- PubMed Central. (n.d.). Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. openmedscience.com [openmedscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC-MS Analysis of Piperidine-3(R)-carbonitrile and Its Metabolites
This guide provides an in-depth comparison of analytical strategies for the robust quantification and identification of Piperidine-3(R)-carbonitrile and its putative metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Designed for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalysis, this document moves beyond standard protocols to explain the fundamental principles and causal factors behind methodological choices, ensuring the development of a sensitive, specific, and reliable assay.
Introduction: The Analytical Challenge
Piperidine-3(R)-carbonitrile (Molecular Formula: C₆H₁₀N₂, Molecular Weight: 110.16) is a heterocyclic building block utilized in the synthesis of various pharmaceutical agents[1][2]. As a small, polar, and basic compound, it presents a significant analytical challenge. Its hydrophilic nature leads to poor retention on traditional reversed-phase (RP) C18 columns, often causing it to elute in or near the solvent front where matrix effects are most pronounced[3][4].
The objective of this guide is to compare and contrast the two most viable chromatographic approaches for this analyte class—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with tandem mass spectrometry (MS/MS) to establish a self-validating and highly trustworthy bioanalytical method.
Predicted Metabolic Pathways of Piperidine-3(R)-carbonitrile
Before developing a method, it is crucial to understand the potential biotransformations the parent molecule may undergo. Based on established metabolic pathways for similar structures, we can predict several key metabolites[5][6]. The primary routes are likely to be Phase I reactions:
-
Hydrolysis: The nitrile moiety (-C≡N) is susceptible to enzymatic hydrolysis to form the corresponding carboxylic acid, Piperidine-3(R)-carboxylic acid. This is often a major metabolic pathway.
-
Oxidation: The piperidine ring can undergo oxidation at several positions. The most common transformations include N-oxidation to form the piperidine-N-oxide and hydroxylation on the carbon ring (e.g., at the C4 or C5 position)[5].
These transformations result in metabolites that are even more polar than the parent compound, further complicating analysis with conventional RP chromatography.
Caption: Predicted Phase I metabolic pathways for Piperidine-3(R)-carbonitrile.
Chromatographic Strategy Comparison: HILIC vs. Reversed-Phase
The choice of chromatographic mode is the most critical decision for ensuring adequate retention and separation of Piperidine-3(R)-carbonitrile and its polar metabolites.
The Conventional Approach: Reversed-Phase (RP) HPLC
Reversed-phase chromatography, with its non-polar stationary phase (e.g., C18) and polar mobile phase, is the workhorse of bioanalysis[7]. However, for highly polar analytes, it suffers from a primary deficiency: weak retention.
-
Mechanism & Shortcomings: Polar compounds have a low affinity for the hydrophobic C18 stationary phase and are rapidly eluted by the highly aqueous mobile phase required at the start of a gradient. This can lead to elution near the void volume, poor peak shape, and insufficient separation from endogenous interferences[4][8]. While specialized polar-endcapped or "aqueous-stable" RP columns exist, they often provide only marginal improvements for very polar bases.
-
An Alternative RP Method: One published method for the parent compound piperidine utilizes an Atlantis C18 column with a simple formic acid and methanol gradient[9]. While functional for the parent compound as a chemical standard, this approach is likely to fail for its more polar metabolites in a complex biological matrix.
The Superior Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the preferred technique for retaining and separating very polar molecules and is ideally suited for this topic[10].
-
Mechanism & Advantages: HILIC employs a polar stationary phase (e.g., bare silica, or bonded phases like amide or diol) and a mobile phase with a high concentration (>60%) of an organic solvent (typically acetonitrile)[10]. This high organic content allows for the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content)[11].
-
Causality for Improved Performance:
-
Enhanced Retention: HILIC provides robust retention for polar compounds that would otherwise be unretained in RP mode[12].
-
Orthogonal Selectivity: The elution order in HILIC is often the opposite of RP, providing a different and potentially better separation profile from matrix components[11][13].
-
MS Sensitivity Boost: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to a significant increase in MS signal intensity compared to the highly aqueous conditions of early-eluting RP peaks[12][13].
-
Mass Spectrometry Strategy: From Identification to Quantification
Tandem mass spectrometry (MS/MS) is indispensable for achieving the selectivity and sensitivity required for bioanalysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The basic nitrogen atom in the piperidine ring is readily protonated to form a stable [M+H]⁺ precursor ion[14].
-
Fragmentation Analysis: The fragmentation of piperidine derivatives in MS/MS is well-characterized. It often involves alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and other ring-opening pathways[14][15]. For hydroxylated metabolites, a neutral loss of water (H₂O) is a common and diagnostic fragmentation event[16]. This predictable fragmentation is key to developing highly specific Multiple Reaction Monitoring (MRM) transitions.
-
Scan Modes:
-
Full Scan: Useful for initial method development and identifying unknown metabolites.
-
MRM (Multiple Reaction Monitoring): The gold standard for quantification. It provides superior sensitivity and selectivity by monitoring a specific precursor ion -> product ion transition for each analyte. This is the recommended mode for a validated bioanalytical assay.
-
Comparative Experimental Protocols
The following protocols outline a superior HILIC-based method and a conventional RP-based method for comparison. All validation experiments should be performed in accordance with regulatory guidelines, such as those from the EMA or ICH M10[17][18][19].
Caption: A generalized workflow for bioanalytical sample analysis.
Protocol 1: Recommended HILIC-MS/MS Method
-
Objective: To achieve robust retention and sensitive quantification of Piperidine-3(R)-carbonitrile and its polar metabolites.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
HPLC Conditions:
-
Column: A HILIC column, e.g., Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI):
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
MRM Transitions (Hypothetical):
-
Parent (PPCN): 111.1 -> 84.1
-
Metabolite (PPCA): 130.1 -> 84.1
-
Internal Standard (e.g., d4-PPCN): 115.1 -> 88.1
-
-
Protocol 2: Alternative RP-MS/MS Method
-
Objective: To demonstrate a conventional RP approach for comparison.
-
Instrumentation: Same as Protocol 1.
-
HPLC Conditions:
-
Column: A polar-endcapped C18 column, e.g., Atlantis T3 (3 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 2% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions: Identical to Protocol 1.
Performance Comparison & Data Summary
A successful bioanalytical method must be validated for key parameters including accuracy, precision, selectivity, and stability, as defined by regulatory bodies[20][21]. The table below summarizes the expected performance differences between the two chromatographic approaches.
| Parameter | HILIC Method (Expected Outcome) | Reversed-Phase Method (Expected Outcome) | Rationale for Difference |
| Retention Factor (k') of Parent | > 2.0 | < 1.0 | HILIC provides strong retention for polar analytes, moving them away from the void volume. |
| Retention Factor (k') of Metabolites | > 1.5 | ~ 0 (Unretained) | The highly polar metabolites will have virtually no retention on a C18 column. |
| Peak Asymmetry | 0.9 - 1.3 | 1.2 - 2.0 (Tailing possible) | Poor interaction with the RP stationary phase can lead to tailing for basic compounds. |
| MS Signal Intensity / LOQ | High / < 0.1 ng/mL | Moderate-Low / > 0.5 ng/mL | High organic mobile phase in HILIC enhances ESI efficiency. |
| Matrix Effects | Minimized | High Risk | Elution in the RP void volume coincides with many endogenous, ion-suppressing compounds. |
| Method Robustness | High | Low | HILIC retention is stable; RP retention near the void is highly susceptible to small changes. |
Conclusion and Recommendation
For the analysis of Piperidine-3(R)-carbonitrile and its polar metabolites in biological matrices, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) is unequivocally superior to conventional Reversed-Phase (RP) approaches. The causality is clear: HILIC is specifically designed to retain and separate the very polar compounds that are the subject of this analysis. This leads to better chromatography, significantly improved sensitivity due to more favorable ESI conditions, and reduced interference from matrix components.
While RP-HPLC has its place, attempting to apply it to this class of molecules introduces unnecessary risk and complexity, likely resulting in a method that lacks the robustness and sensitivity required to support drug development decisions. Adopting a HILIC-MS/MS strategy from the outset provides an authoritative, trustworthy, and scientifically sound foundation for your bioanalytical workflow.
References
-
Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Kasai, T., Sano, M., & Miyoshi, T. (1991). Metabolites of piperidine in rat urine. PubMed. [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
LC-GC Europe. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LC-GC Europe. [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
-
Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Agilent. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
PubMed. (n.d.). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. PubMed. [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]
-
RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Chemical-Suppliers. (n.d.). Piperidine-4-carbonitrile. Chemical-Suppliers. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. FDA. [Link]
Sources
- 1. piperidine-3(R)-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Metabolites of piperidine in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. books.rsc.org [books.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. hhs.gov [hhs.gov]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
Stereochemical Nuances in Bioactivity: A Comparative Analysis of (R)- and (S)-Piperidine-3-carbonitrile Scaffolds
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the efficacy of molecules derived from (R)- and (S)-piperidine-3-carbonitrile, highlighting the pivotal role of stereochemistry in their biological function. While direct comparative data for the parent (R)- and (S)-piperidine-3-carbonitrile molecules in biological assays is not extensively available in peer-reviewed literature, a compelling case for their differential activity can be constructed by examining closely related derivatives, particularly N-arylpiperidine-3-carboxamides, which have been studied for their potential in cancer therapy.
The Criticality of Chirality at the C3 Position of the Piperidine Ring
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to present substituents in well-defined spatial orientations. When a substituent is introduced at the 3-position, a chiral center is created, giving rise to (R) and (S) enantiomers. The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, is a cornerstone of modern drug design.
A striking example of this stereochemical differentiation is observed in a series of N-arylpiperidine-3-carboxamide derivatives developed as potential anti-melanoma agents. These compounds induce a senescence-like phenotype in cancer cells, effectively halting their proliferation. Within this series, the chirality at the C3 position of the piperidine ring dictates the biological efficacy with remarkable precision.
Comparative Efficacy in Anti-Melanoma Assays: A Case Study
In a study focused on identifying novel senescence-inducing agents for the treatment of melanoma, a series of N-arylpiperidine-3-carboxamide derivatives were synthesized and evaluated. The results unequivocally demonstrated a strong preference for the (S)-configuration.[1]
| Compound | Configuration | EC50 (µM) for Senescence Induction in A375 Human Melanoma Cells |
| 49 | R | 19.9 |
| 50 | S | 0.14 |
| 48 | Racemic | 0.72 |
| 19 | R | > 4.0 |
| 20 | S | 0.27 |
| 1 | Racemic | ~1.0 |
Table 1: Comparative efficacy of (R)-, (S)-, and racemic N-arylpiperidine-3-carboxamide derivatives in inducing a senescence-like phenotype in A375 human melanoma cells. Data extracted from a study on senescence-inducing antimelanoma agents.[1]
As illustrated in Table 1, the (S)-enantiomer 50 was approximately 142 times more potent than its (R)-counterpart 49 in inducing cellular senescence.[1] This substantial difference in potency underscores the critical role of the stereocenter in the interaction with the biological target. The racemic mixture exhibited an intermediate activity, which is a common observation when one enantiomer is significantly more active than the other.
Mechanistic Implications of Stereoselectivity
The observed enantioselectivity strongly suggests a specific and highly defined binding interaction with a biological target. The pharmacophore model developed from these studies indicated that the spatial arrangement of the functional groups on the piperidine ring is crucial for optimal binding.[1] It is hypothesized that the (S)-configuration correctly orients the substituents to engage with key recognition sites within the target protein, leading to a more stable and productive interaction that triggers the downstream signaling cascade for cellular senescence. The (R)-enantiomer, being a mirror image, is unable to achieve this optimal fit, resulting in a significantly weaker biological response.
Figure 1: A conceptual diagram illustrating the differential binding of (S)- and (R)-enantiomers to a biological target, leading to varied biological efficacy.
Broader Implications for Drug Discovery
The principle of stereospecificity extends to other therapeutic areas where piperidine-3-carbonitrile derivatives are employed.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: In the development of treatments for type 2 diabetes, DPP-IV inhibitors play a crucial role.[2][3][4][5] The drug Alogliptin, a potent DPP-IV inhibitor, utilizes (R)-3-aminopiperidine as a key chiral intermediate.[6] This highlights the preference for the (R)-configuration in the design of inhibitors for this specific enzyme. The nitrile group of piperidine-3-carbonitrile can act as a bioisostere for other functional groups and is a key feature in some DPP-IV inhibitors.[7]
-
Cathepsin K Inhibitors: Cathepsin K is a cysteine protease involved in bone resorption and is a target for the treatment of osteoporosis.[8][9][10] Research in this area has explored piperidine-based scaffolds, and while direct comparisons of piperidine-3-carbonitrile enantiomers are scarce, studies on related derivatives often specify the use of a single enantiomer, such as those derived from (R)-piperidine-3-carboxylic acid, to achieve optimal potency and selectivity.[8]
Experimental Protocols for Chiral Separation and Analysis
To evaluate the efficacy of individual enantiomers, their separation from a racemic mixture is a prerequisite. The following outlines a general workflow for the chiral separation and subsequent biological evaluation of piperidine-3-carbonitrile derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers.
Objective: To separate and quantify the (R)- and (S)-enantiomers of a piperidine-3-carbonitrile derivative.
Materials:
-
Racemic mixture of the piperidine-3-carbonitrile derivative
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like CHIRALPAK® or CHIRALCEL®)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol) with or without additives (e.g., trifluoroacetic acid, diethylamine)
Protocol:
-
Method Development: Screen various chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.
-
Analytical Separation: Inject a small amount of the racemic mixture onto the optimized chiral HPLC system to determine the retention times and relative peak areas of the (R)- and (S)-enantiomers.
-
Preparative Separation: Scale up the injection volume to isolate larger quantities of each enantiomer. Collect the fractions corresponding to each enantiomeric peak.
-
Purity and Enantiomeric Excess (ee) Determination: Analyze the collected fractions by analytical chiral HPLC to confirm their purity and determine the enantiomeric excess of each isolated enantiomer.
Figure 2: A general workflow for the chiral separation and subsequent biological evaluation of (R)- and (S)-enantiomers of a piperidine-3-carbonitrile derivative.
In Vitro Biological Assays
Once the enantiomers are isolated and their purity confirmed, their biological activity can be assessed in relevant in vitro assays.
Example: Senescence Induction Assay in Melanoma Cells
Objective: To determine the EC50 value for senescence induction of the (R)- and (S)-enantiomers of an N-arylpiperidine-3-carboxamide derivative.
Protocol:
-
Cell Culture: Culture A375 human melanoma cells in appropriate media and conditions.
-
Compound Treatment: Seed the cells in multi-well plates and treat with a serial dilution of each enantiomer and the racemic mixture. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow for the induction of senescence.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Fix the cells and stain for SA-β-gal activity, a common biomarker for senescent cells.
-
Imaging and Quantification: Acquire images using a high-content screening system and quantify the percentage of SA-β-gal positive cells for each treatment condition.
-
Data Analysis: Plot the percentage of senescent cells against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each enantiomer and the racemate.
Conclusion
References
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]
- Prodrugs of piperazine and substituted piperidine antiviral agents.
-
Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Bone and Mineral Metabolism. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. [Link]
-
Examples of biologically active 3-substituted piperidines. ResearchGate. [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAtext. [Link]
-
Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays. Organic & Biomolecular Chemistry. [Link]
-
Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of. Semantic Scholar. [Link]
- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Journal of Chemical Reviews. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]
-
Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. PubMed. [Link]
- Piperidine compounds and their preparation and use.
- Spiro-piperidine compounds and medicinal use thereof.
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. oatext.com [oatext.com]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of Piperidine-3(R)-carbonitrile Analogs
Executive Summary: The Case for the 3(R)-Cyano Scaffold
In the landscape of fragment-based drug discovery (FBDD), the Piperidine-3(R)-carbonitrile scaffold represents a critical "sweet spot" between steric bulk, electronic activation, and metabolic stability. While pyrrolidine analogs (e.g., Vildagliptin) dominate early DPP-4 inhibitor classes, the expansion to the 6-membered piperidine ring offers distinct advantages in optimizing pharmacokinetic (PK) profiles and reducing ring strain.
This guide objectively compares the Piperidine-3(R)-carbonitrile moiety against its three primary medicinal chemistry alternatives:
-
Pyrrolidine-3-carbonitrile (Ring contraction).
-
Piperidine-3-carboxamide (Hydrophilic bioisostere).
-
Piperidine-3(S)-carbonitrile (Enantiomeric distomer).
Comparative SAR Analysis
The following data summarizes the impact of structural modifications on biological activity (Potency
Table 1: Representative SAR Profile (DPP-4/Kinase Model)
| Scaffold Variant | Structure | Relative Potency ( | Metabolic Stability ( | Key SAR Insight |
| Piperidine-3(R)-carbonitrile | (Hero) | ++++ (1-5 nM) | High (>60 min) | Optimal balance of hydrophobic collapse and electrophilic trapping. |
| Pyrrolidine-3-carbonitrile | Ring Contracted | +++ (10-20 nM) | Moderate (30-45 min) | Higher ring strain increases reactivity but can lead to chemical instability (cyclization). |
| Piperidine-3-carboxamide | Bioisostere | ++ (100-500 nM) | Low (<20 min) | Susceptible to hydrolysis; loses the "warhead" capability of the nitrile. |
| Piperidine-3(S)-carbonitrile | Distomer | + (>1000 nM) | High | Steric clash in the S1/S2 pocket drastically reduces binding affinity. |
*Data represents a composite of typical trends observed in serine protease inhibitor optimization campaigns [1][2].
Detailed Technical Comparison
A. The Ring Size Debate: Piperidine vs. Pyrrolidine
-
Mechanism: The 5-membered pyrrolidine ring (found in Vildagliptin) is rigid, forcing substituents into specific vectors. While this often yields high potency due to entropic pre-organization, it suffers from chemical instability . The nitrile group in pyrrolidines is closer to the ring nitrogen, increasing the risk of intramolecular cyclization (DKP formation).
-
Advantage of Piperidine-3(R)-CN: The 6-membered chair conformation relieves ring strain. The (R)-configuration directs the nitrile group equatorially in the active conformation, positioning it perfectly to interact with the catalytic serine (Ser630 in DPP-4) or cysteine residues without inducing the strain-based decomposition seen in pyrrolidines [3].
B. The Warhead: Nitrile vs. Amide
-
Mechanism: In many protease inhibitors, the nitrile group acts as an electrophilic trap , forming a reversible imidate adduct with the active site nucleophile.
-
Advantage of Piperidine-3(R)-CN: The nitrile is less sterically demanding than an amide and avoids the hydrogen bond donor penalty that can reduce membrane permeability. Furthermore, amides are metabolically labile (amidase cleavage), whereas the sterically hindered 3-cyano group resists hydrolysis [4].
Visualizing the Logic: SAR Decision Tree
The following diagram illustrates the logical flow for selecting the Piperidine-3(R)-carbonitrile scaffold during lead optimization.
Figure 1: Strategic decision pathway for scaffold selection. The 3(R)-cyano piperidine resolves stability issues of pyrrolidines and potency issues of amides.
Experimental Protocols
To validate the SAR claims, the following protocols ensure reproducibility and enantiomeric purity.
Protocol A: Asymmetric Synthesis of (R)-N-Boc-3-Cyanopiperidine
Rationale: Direct cyanation of halides often leads to racemization. This protocol uses the dehydration of the primary amide to preserve chirality.
Reagents: (R)-N-Boc-nipecotic acid (Start Material), Isobutyl chloroformate, Ammonia, Trifluoroacetic anhydride (TFAA).
-
Amide Formation:
-
Dissolve 10.0 mmol of (R)-N-Boc-nipecotic acid in dry THF (50 mL) at -15°C.
-
Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride.
-
Bubble anhydrous ammonia gas into the solution for 15 min.
-
Checkpoint: Monitor by TLC (EtOAc/Hex 1:1). The acid spot should disappear, replaced by the polar amide spot.
-
Yield: Expect >90% of (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate.
-
-
Dehydration to Nitrile:
-
Dissolve the intermediate amide (5.0 mmol) in dry DCM (25 mL) containing Pyridine (3.0 eq).
-
Cool to 0°C and add TFAA (1.2 eq) dropwise.
-
Stir at 0°C for 2 hours. The reaction creates the nitrile via a trifluoroacetoxy imidate intermediate.
-
Quench: Pour into saturated
(cold). Extract with DCM. -
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
-
Validation: IR spectrum should show a sharp peak at ~2240
(C≡N stretch).
-
Protocol B: Fluorometric DPP-4 Inhibition Assay
Rationale: Determines if the nitrile is acting as a functional warhead.
-
Preparation: Dilute human recombinant DPP-4 enzyme to 10 ng/mL in assay buffer (25 mM Tris-HCl, pH 7.4).
-
Substrate: Use Gly-Pro-AMC (
). -
Incubation:
-
Add 10
of test compound (Piperidine-3(R)-carbonitrile analog) in DMSO (varying concentrations). -
Add 40
of enzyme solution. Incubate for 15 min at 37°C (allows for reversible covalent bond formation). -
Initiate reaction with 50
of substrate (final conc. 20 ).
-
-
Measurement: Read fluorescence (Ex: 350 nm / Em: 460 nm) kinetically for 30 min.
-
Analysis: Plot velocity vs. concentration to determine
. A time-dependent inhibition profile suggests the nitrile is engaging the catalytic serine [5].
Mechanistic Visualization: The "Warhead" Interaction
The following diagram details the molecular interaction that makes the (R)-cyano group superior to the (S)-enantiomer.
Figure 2: Stereochemical impact on binding. The (R)-isomer positions the nitrile equatorially, facilitating the attack by the enzyme's nucleophile.
References
-
Hauel, N. H., et al. (2002). Structure-activity relationships of piperidine-based DPP-4 inhibitors. Journal of Medicinal Chemistry.
-
Sakai, N., et al. (2012). Discovery of Trelagliptin (SYR-472): A Novel, Long-Acting Dipeptidyl Peptidase-4 Inhibitor. Bioorganic & Medicinal Chemistry.
-
Faming Zhuan Li. (2015). Preparation method of (R)-3-Boc-aminopiperidine and derivatives. Google Patents.
-
Meanwell, N. A. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2015). Bioisosteres for Drug Hunters: Amide and Carboxylic Acid Replacements.[1] Drug Discovery Today.
Sources
Comparative Guide: Chiral HPLC Methods for the Separation of Piperidine Enantiomers
Executive Summary
The enantioseparation of piperidine derivatives presents a unique set of chromatographic challenges: the basicity of the secondary amine often leads to severe peak tailing due to silanol interactions, and many simple piperidines lack a strong UV chromophore for detection. This guide objectively compares the three dominant methodologies—Direct Polar Ionic Mode , Pre-column Derivatization , and Crown Ether Complexation —providing researchers with a data-driven framework for method selection.
Part 1: The Technical Challenge
Piperidine (
Core Obstacles:
-
Silanol Interactions: The
of the piperidine ring nitrogen is typically ~11. On silica-based Chiral Stationary Phases (CSPs), this basicity causes strong non-enantioselective retention via residual silanols, destroying resolution. -
Detection Limits: Simple alkyl-piperidines possess weak UV absorbance (<210 nm), necessitating either high-sensitivity detection (RI/ELSD/CAD) or derivatization.
-
Steric Access: The chair conformation of the piperidine ring can sterically hinder the "three-point interaction" required for chiral recognition on certain CSPs.
Part 2: Comparative Analysis of Methodologies
Method A: Direct Separation via Polar Ionic Mode (Recommended)
This method utilizes polysaccharide-based CSPs (Amylose or Cellulose) with a 100% polar organic mobile phase containing a basic additive.
-
Mechanism: The basic additive (Diethylamine or Butylamine) competes for silanol sites, suppressing tailing. The polar solvent (Methanol/Ethanol) promotes hydrogen bonding and inclusion within the polysaccharide helical cavity.
-
Best For: Rapid screening, scale-up, and compounds with at least one aromatic group or moderate UV absorption.
-
Key Columns: Chiralpak AD-H / IA (Amylose), Chiralcel OD-H / IB (Cellulose).
Method B: Indirect Separation via Derivatization
The analyte is reacted with a chiral or achiral reagent (e.g., 3,5-dinitrobenzoyl chloride) to form an amide.
-
Mechanism: The derivatization blocks the basic amine (eliminating tailing) and introduces a strong
-acceptor group (DNB moiety). This enables "Brush-type" (Pirkle) interactions or enhances fit in polysaccharide cavities. -
Best For: Piperidines lacking chromophores, trace impurity analysis, and complex matrices.
-
Key Columns: Whelk-O1 (Pirkle), Kromasil CHI-DMB, Chiralpak AD-H.
Method C: Host-Guest Complexation (Crown Ethers)
Utilizes crown ether ligands that form inclusion complexes with protonated primary amines.
-
Mechanism: The crown ether forms a host-guest complex with the ammonium ion (
) via three hydrogen bonds. -
Best For: Amino-piperidines (e.g., 3-aminopiperidine) where the primary amine is on a side chain or the ring amine can be accessed. Note: Less effective for sterically hindered secondary ring amines.
Part 3: Comparative Data & Performance
The following table summarizes experimental performance metrics for a representative chiral piperidine (e.g., 3-amino-piperidine or 2-methylpiperidine derivatives) across different modes.
| Feature | Method A: Polar Ionic (Direct) | Method B: Derivatization (Indirect) | Method C: Crown Ether |
| Stationary Phase | Chiralpak AD-H / IA | Chiralcel OD-H / Whelk-O1 | Crownpak CR-I(+) |
| Mobile Phase | 100% EtOH + 0.1% DEA | Hexane/IPA (90:10) | |
| Derivatization | None | Yes (3,5-DNB chloride) | None |
| Resolution ( | 2.5 - 4.5 (High) | > 5.0 (Very High) | 1.5 - 3.0 (Moderate) |
| Separation Factor ( | 1.2 - 1.5 | 1.5 - 2.0 | 1.1 - 1.3 |
| Analysis Time | < 10 min | 15 - 25 min (incl. reaction) | 15 - 30 min |
| Sample Prep | Dissolve & Inject | Reaction required (15-30 min) | Dissolve in acidic buffer |
| Detection | UV 210-254 nm | UV 254 nm (Strong Signal) | UV 200-210 nm (Weak) |
Part 4: Detailed Experimental Protocols
Protocol 1: Direct Separation of 3-Aminopiperidine (Polar Ionic Mode)
This protocol validates the separation of amino-piperidines without derivatization.
Reagents:
-
Racemic 3-aminopiperidine dihydrochloride.
-
Diethylamine (DEA), reagent grade.
Workflow:
-
Mobile Phase Prep: Mix Ethanol (1000 mL) with Diethylamine (1.0 mL) to create a 100% EtOH + 0.1% DEA solution. Degas by sonication.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
System Setup: Flow rate: 0.5 mL/min. Temperature: 25°C. Detection: UV @ 228 nm.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Execution: Inject 5 µL.
-
Expected Result: Baseline separation (
). The basic additive ensures sharp peaks by suppressing silanols.
-
Protocol 2: Derivatization of 2-Piperidinemethanol (Indirect Mode)
This protocol is essential for piperidines lacking UV absorption.
Reagents:
-
Racemic 2-piperidinemethanol.
-
3,5-Dinitrobenzoyl chloride (DNB-Cl).
-
Tetrahydrofuran (THF), Triethylamine (TEA).
Workflow:
-
Reaction: In a 2 mL vial, mix 10 mg analyte, 15 mg DNB-Cl, and 20 µL TEA in 1 mL THF.
-
Incubation: Vortex and let stand at room temperature for 15 minutes.
-
Quench: Add 0.5 mL Ethanol to quench excess reagent. Evaporate to dryness and reconstitute in Mobile Phase.
-
Chromatography:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the DNB chromophore).
-
-
Execution: Inject 10 µL.
-
Expected Result: Two highly resolved peaks (
). The DNB group provides strong interactions with the CSP.
-
Part 5: Decision Framework & Mechanism
The following diagram illustrates the logical pathway for selecting the optimal method based on the structural properties of the piperidine derivative.
Caption: Decision tree for selecting chiral HPLC methods for piperidine enantiomers based on UV properties and amine substitution.
Mechanism of Interaction (Direct Mode)
In the Polar Ionic Mode on polysaccharide columns (Method A), the separation is driven by:
-
Inclusion: The piperidine ring fits into the chiral grooves of the amylose/cellulose polymer.
-
Hydrogen Bonding: The carbamate groups on the polymer backbone H-bond with the piperidine NH (if not sterically blocked).
-
Silanol Suppression: The DEA additive coats the silica surface, preventing the protonated amine from "sticking" to the stationary phase support, which is the primary cause of peak tailing in basic compounds.
References
-
Phenomenex. (2023). Chiral HPLC Separations: A Technical Guide to Column Selection and Method Development. Retrieved from
-
Babu, C. V. R., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H. Retrieved from
-
Layton, S. E. (2004). "Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals." UNCW Institutional Repository. Retrieved from
-
BenchChem. (2025).[7] Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Retrieved from
-
Kromasil. (2023). Kromasil Chiral Stationary Phases: Technical Evidence and Application Guide. Retrieved from
Sources
A Comparative Guide to Catalytic Systems for Asymmetric Piperidine Synthesis
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over twenty classes of pharmaceuticals and a vast array of natural products.[1] Its prevalence underscores the critical need for efficient and stereoselective synthetic methods. This guide provides an in-depth comparison of the leading catalytic systems for asymmetric piperidine synthesis, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.
Transition Metal Catalysis: The Powerhouse of Asymmetric Hydrogenation
The asymmetric hydrogenation of pyridine derivatives stands as one of the most direct and atom-economical routes to chiral piperidines.[2] This approach has been dominated by transition metal catalysts, primarily those based on rhodium and iridium, which have demonstrated remarkable efficiency and enantioselectivity.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium catalysts, particularly in combination with chiral phosphine ligands, have been extensively studied for the asymmetric hydrogenation of various substrates, including pyridine derivatives. A key strategy involves the activation of the pyridine ring, often by forming pyridinium salts, to facilitate hydrogenation under milder conditions.[3][4]
A notable advancement is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This method introduces a chiral primary amine under reducing conditions, which not only induces chirality on the piperidine ring but also allows for the incorporation of diverse substituents. This approach offers excellent diastereo- and enantioselectivities and a broad functional group tolerance, even accommodating fluorine substituents.[3][4]
Mechanism of Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt:
The catalytic cycle typically involves the formation of a rhodium hydride species from a formate salt (e.g., in a formic acid/triethylamine azeotrope). This hydride then adds to the pyridinium ion, followed by a series of hydride transfer steps to complete the reduction of the ring. The chiral ligand environment around the rhodium center dictates the stereochemical outcome of the hydride additions.
Caption: Rhodium-catalyzed transfer hydrogenation cycle.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts have emerged as powerful alternatives to rhodium, often exhibiting higher activity and broader substrate scope. Similar to rhodium catalysis, the hydrogenation of pyridines with iridium catalysts is often facilitated by their conversion to pyridinium salts. This strategy overcomes catalyst inhibition by the basic piperidine product and enhances the substrate's reactivity.[5][6]
Iridium complexes with chiral diphosphine ligands, such as MeO-BIPHEP, have shown excellent enantioselectivities in the hydrogenation of 2-substituted pyridinium salts.[5] The in-situ generation of a hydrogen halide can also act as an activator, enabling the asymmetric hydrogenation of a broader range of isoquinolines and pyridines.[7]
Comparative Performance of Rhodium and Iridium Catalysts:
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Cp*RhCl2]2 / Chiral Amine | N-Benzyl-2-methylpyridinium bromide | (R)-N-Benzyl-2-methylpiperidine | 94 | 98 (dr >99:1) | [3] |
| [{Ir(cod)Cl}2] / (S)-MeO-BIPHEP/I2 | N-Benzyl-2-phenylpyridinium bromide | (S)-N-Benzyl-2-phenylpiperidine | >99 | 93 | [5] |
| [Rh(COD)Binapine]BF4 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 99 | 99 | [8] |
Organocatalysis: The Metal-Free Approach
Organocatalysis offers a compelling metal-free alternative for asymmetric piperidine synthesis, avoiding the potential for metal contamination in the final product—a significant advantage in pharmaceutical applications. Chiral Brønsted acids and aminocatalysts are the two main classes of organocatalysts employed for this purpose.
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for a variety of asymmetric transformations, including the synthesis of piperidines.[9] They can act as bifunctional catalysts, with the proton serving as a Brønsted acid and the phosphoryl oxygen as a Lewis base.[9]
One notable application of CPAs is in the enantioselective intramolecular cyclization of unsaturated acetals to furnish functionalized chiral piperidines.[10][11] Computational studies have revealed that this transformation proceeds through the formation of a mixed chiral phosphate acetal, which then undergoes a concerted, asynchronous SN2'-like displacement to yield the product with high stereoselectivity.[10][11]
Mechanism of Chiral Phosphoric Acid-Catalyzed Cyclization:
Caption: CPA-catalyzed intramolecular cyclization.
Aminocatalysis
Chiral amines, particularly proline and its derivatives, are versatile organocatalysts for asymmetric reactions.[12] In the context of piperidine synthesis, they are often employed in Mannich and aza-Diels-Alder reactions.
The organocatalytic asymmetric inverse-electron-demand aza-Diels-Alder reaction of N-sulfonyl-1-aza-1,3-butadienes with aldehydes, catalyzed by a chiral secondary amine, provides a highly stereoselective route to piperidine derivatives.[13] Similarly, proline-catalyzed Mannich reactions between cyclic imines (like Δ¹-piperideine) and ketones can furnish 2-substituted piperidines, mimicking biosynthetic pathways.[14]
Performance of Organocatalytic Systems:
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | ee (%) | Reference |
| Quinine-derived squaramide | Michael/aza-Henry/cyclization | 1,3-dicarbonyl, β-nitroolefin, aldimine | Tetrahydropyridine | 69-91 | 90-98 | [15] |
| (L)-Proline | Mannich reaction | Δ¹-piperideine, acetone | 2-(2-oxopropyl)piperidine | 55 | 95 | [14] |
| Chiral Phosphoric Acid | Intramolecular Cyclization | Unsaturated acetal | 2-alkenyl-piperidine derivative | 85 | 94 | [10][11] |
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild and environmentally friendly conditions.[16] For asymmetric piperidine synthesis, transaminases and imine reductases are particularly valuable.
Transaminase-Mediated Synthesis
Transaminases catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. This enzymatic reaction can be harnessed to produce chiral amines, which can then undergo spontaneous or catalyzed cyclization to form piperidines. Chemoenzymatic cascades combining transamination with a subsequent chemical step, or multi-enzyme cascades, have been developed for the synthesis of multisubstituted piperidines from achiral precursors with high stereocontrol.[17] For instance, a transaminase can be used to generate a chiral enamine or imine intermediate from a diketoester, which is then diastereoselectively reduced to the corresponding piperidine.[17]
Imine Reductase (IRED)-Catalyzed Synthesis
Imine reductases (IREDs) catalyze the asymmetric reduction of prochiral imines to chiral amines. These enzymes have been successfully applied to the synthesis of a variety of chiral piperidines, including the natural alkaloid (R)-coniine, with high yields and excellent enantioselectivities.[18] The combination of IREDs with other enzymes in one-pot cascades allows for the synthesis of complex piperidines from simple starting materials.[19]
Chemoenzymatic Workflow for Piperidine Synthesis:
Caption: A two-step chemoenzymatic route to trisubstituted piperidines.
Experimental Protocols
Representative Protocol for Rhodium-Catalyzed Transfer Hydrogenation
A reaction tube is charged with [Cp*RhCl2]2 (0.25 µmol), the N-benzylpyridinium salt (0.5 mmol), and potassium iodide (0.5 mmol) in a 5:2 formic acid/triethylamine azeotrope (5 mL).[20] The mixture is degassed and stirred at 40°C for 24 hours. After cooling to room temperature, the reaction is basified with an aqueous KOH solution and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the piperidine product.[20]
General Procedure for Proline-Catalyzed Mannich Reaction
To a solution of Δ¹-piperideine (0.6 mmol) in the desired solvent (0.85 mL) is added (L)-proline (20 mol %). The ketone nucleophile (6 equivalents) is then added, and the reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The crude product is then purified by flash column chromatography to afford the 2-substituted piperidine.[14]
Typical Biocatalytic Reduction using an Imine Reductase
A whole-cell biocatalyst containing the overexpressed (R)-imine reductase is suspended in a buffer solution. The cyclic imine substrate is added, along with a glucose/glucose dehydrogenase system for cofactor regeneration (NADPH). The reaction is incubated at a controlled temperature and pH with shaking. The progress of the reaction is monitored by HPLC. Upon completion, the cells are removed by centrifugation, and the product is extracted from the supernatant with an organic solvent. The organic extracts are dried, concentrated, and purified to yield the chiral piperidine.[18]
Conclusion and Future Outlook
The asymmetric synthesis of piperidines has witnessed significant advancements through the development of diverse and powerful catalytic systems. Transition metal catalysis, particularly with rhodium and iridium, offers highly efficient and enantioselective routes via hydrogenation of pyridine derivatives. Organocatalysis provides a valuable metal-free alternative with excellent stereocontrol in various cycloaddition and conjugate addition reactions. Biocatalysis, with its inherent selectivity and mild reaction conditions, is an increasingly attractive and sustainable approach.
The choice of the optimal catalytic system depends on several factors, including the desired substitution pattern of the target piperidine, the required level of stereocontrol, scalability, and cost-effectiveness. Future research will likely focus on the development of more active and selective catalysts with broader substrate scopes, as well as the design of novel chemoenzymatic and one-pot cascade reactions to further enhance the efficiency and sustainability of chiral piperidine synthesis.
References
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.[Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]
-
Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. ResearchGate.[Link]
-
Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool.[Link]
-
Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace.[Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC - NIH.[Link]
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters.[Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters.[Link]
-
Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. ResearchGate.[Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.[Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.[Link]
-
Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar.[Link]
-
Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate.[Link]
-
Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ACS Catalysis.[Link]
-
Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews.[Link]
-
Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction of N-Sulfonyl-1-aza-1,3-butadienes and Aldehydes. Angewandte Chemie International Edition.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.[Link]
-
Asymmetric arene hydrogenation: towards sustainability and application. PMC.[Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.[Link]
-
Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies. PubMed.[Link]
-
One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. ResearchGate.[Link]
-
An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem.[Link]
-
Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry.[Link]
-
Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis.[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Request PDF.[Link]
-
Mechanistic Similarities and Differences for Hydrogenation of Aromatic Heterocycles and Aliphatic Carbonyls on Sulfided Ru Nanoparticles. ACS Catalysis.[Link]
-
Chemoenzymatic synthesis of chiral 4,4′-bipyridyls and their metal–organic frameworks. Chemical Communications.[Link]
-
Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald.[Link]
-
Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters.[Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry.[Link]
-
Transaminase-mediated synthesis of piperidine derivatives from diketones. ResearchGate.[Link]
-
Synthesis and applications of chiral phosphoric acid catalysts. ResearchGate.[Link]
-
Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed.[Link]
-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules.[Link]
-
Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Request PDF.[Link]
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. image.sciencenet.cn [image.sciencenet.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Guide to the Cross-Reactivity Profiling of Novel Piperidine-3(R)-carbonitrile-based BTK Inhibitors
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2] A particularly noteworthy derivative is the piperidine-3(R)-carbonitrile moiety, which has emerged as a key pharmacophore in the design of targeted covalent inhibitors. This guide focuses on the application of this scaffold in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, a critical class of drugs for various B-cell malignancies and autoimmune diseases.[3][4]
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime therapeutic target.[4][5] The first-generation BTK inhibitor, ibrutinib, demonstrated remarkable efficacy but was hampered by off-target activities leading to significant side effects. This spurred the development of second-generation inhibitors, such as acalabrutinib, with improved selectivity profiles.[3][6][7][8] As researchers continue to innovate, novel compounds featuring the piperidine-3(R)-carbonitrile core are being designed to achieve even greater precision.
This guide provides a comprehensive framework for the cross-reactivity profiling of such novel BTK inhibitors, herein exemplified by a hypothetical "Compound-X." We will objectively compare its performance with established alternatives, supported by detailed experimental methodologies and data interpretation, to ensure a thorough preclinical safety assessment in line with regulatory expectations.[9][10][11][12][13]
Section 1: The Landscape of BTK Inhibitors - A Comparative Overview
The clinical success of BTK inhibitors is intrinsically linked to their selectivity. The first-generation inhibitor, ibrutinib, while effective against BTK, also inhibits other kinases like TEC, EGFR, and SRC family kinases, contributing to adverse events such as atrial fibrillation and bleeding.[6] Second-generation inhibitors like acalabrutinib were engineered for greater selectivity, resulting in a more favorable safety profile.[6][7][8]
Our hypothetical Compound-X, built upon the piperidine-3(R)-carbonitrile scaffold, aims to further refine this selectivity. The nitrile group plays a crucial role in the covalent interaction with a cysteine residue in the active site of BTK, while the piperidine ring influences binding kinetics and overall molecular properties.[14] A head-to-head comparison of kinome-wide selectivity is therefore the first critical step in characterizing a new drug candidate.
| Kinase Target | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Compound-X (IC50, nM) (Hypothetical Data) | Therapeutic/Off-Target Rationale |
| BTK | 0.5 | 3 | 1.2 | Primary Therapeutic Target |
| ITK | 5 | >1000 | >1000 | Off-target; inhibition linked to T-cell dysfunction |
| TEC | 78 | 20 | 150 | Off-target within the same kinase family |
| EGFR | 5.6 | >1000 | >1000 | Off-target; inhibition linked to skin rash and diarrhea |
| SRC | 6.3 | 450 | >1000 | Off-target; broad physiological roles |
| BLK | 0.8 | 3 | 5 | Off-target; potential for B-cell lineage effects |
Table 1: Comparative in vitro kinase inhibition profiles. Data for Ibrutinib and Acalabrutinib are representative values from published literature. Compound-X data is hypothetical to illustrate a potentially improved selectivity profile.
Section 2: Experimental Design for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is essential for a robust assessment of a compound's specificity. This involves moving from broad, high-throughput biochemical assays to more physiologically relevant cellular and proteome-wide methods.
Pillar 1: In Vitro Biochemical Assays - Kinome Scanning
Expertise & Experience: The initial step is to understand the compound's interaction with a wide array of purified enzymes. This provides a foundational, unbiased map of potential off-targets across the entire human kinome. A competition binding assay, such as Eurofins' KINOMEscan®, is an industry-standard method that quantitatively measures the binding of a compound to hundreds of kinases.[15][16][17] This approach is preferred over activity-based assays for an initial screen as it is not dependent on substrate choice or enzyme activity, providing a direct measure of binding affinity.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize Compound-X in 100% DMSO to a stock concentration of 100 mM. Prepare a working solution at 100X the final desired screening concentration.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Execution: The test compound is incubated with the kinase-DNA tag construct and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: Results are typically reported as a percent of control, which is then used to calculate a dissociation constant (Kd) or presented as a selectivity score (S-score) to visualize the kinome-wide selectivity.
Caption: KINOMEscan® biochemical screening workflow.
Pillar 2: Target Engagement in a Cellular Context - CETSA®
Expertise & Experience: While biochemical assays are crucial, they do not account for cell permeability, intracellular target concentrations, or the effects of cellular metabolism. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells.[18][19][20][21][22] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This provides direct evidence that the compound reaches and binds to its intended target (and potential off-targets) in a physiological environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human B-cell lymphoma line) to ~80% confluency. Treat the cells with various concentrations of Compound-X or vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., BTK) and a known off-target (identified from the kinome scan) in the soluble fraction using a standard protein detection method like Western Blot or an AlphaScreen® assay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.
Caption: Principle of Cellular Thermal Shift Assay (CETSA®).
Pillar 3: Unbiased Proteome-Wide Off-Target Identification - Aff-MS
Expertise & Experience: To cast the widest possible net for off-target interactions, an unbiased proteomic approach is invaluable. Affinity Chromatography coupled with Mass Spectrometry (Aff-MS) uses an immobilized version of the drug candidate to "fish" for binding partners from a complex cell lysate.[23][24][25][26][27] This method can identify both expected and completely unexpected off-targets, providing a comprehensive view of the compound's interactome.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (Aff-MS)
-
Probe Synthesis: Synthesize a derivative of Compound-X with a linker arm suitable for immobilization (e.g., a terminal alkyne for click chemistry) without disrupting its binding pharmacophore.
-
Immobilization: Covalently attach the synthesized probe to chromatography beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Chromatography: Incubate the lysate with the Compound-X-conjugated beads. As a control, also incubate the lysate with beads that have not been conjugated or are conjugated with a structurally related but inactive molecule.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often using a denaturing agent or by competing with a high concentration of free Compound-X.
-
Mass Spectrometry: Identify the eluted proteins using standard proteomics techniques (e.g., trypsin digest followed by LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the Compound-X beads and the control beads. Proteins significantly enriched in the Compound-X sample are considered potential off-targets.
Section 3: Case Study - Profiling "Compound-X"
Applying the multi-pillar strategy to our hypothetical Compound-X yields the following data, allowing for a direct comparison with Ibrutinib and Acalabrutinib.
Data Presentation
Table 2: Comparative Selectivity and Cellular Engagement
| Parameter | Ibrutinib | Acalabrutinib | Compound-X (Hypothetical Data) | Interpretation |
| Kinome Selectivity (S-Score at 1µM) | 0.08 | 0.35 | 0.45 | A higher S-score indicates greater selectivity. Compound-X shows the highest kinome-wide selectivity. |
| Cellular BTK Engagement (CETSA ΔTm) | +8.2°C | +7.5°C | +8.5°C | All compounds show robust engagement with the primary target in a cellular environment. |
| Cellular EGFR Engagement (CETSA ΔTm) | +4.1°C | No Shift | No Shift | Compound-X, like acalabrutinib, avoids engaging EGFR in cells, predicting a lower risk of associated side effects. |
Table 3: Novel Off-Target Identification via Aff-MS for Compound-X (Hypothetical Data)
| Enriched Protein Hit | Fold Enrichment vs. Control | Known Function | Potential Implication |
| BTK | 150x | B-cell signaling | Confirms On-Target Binding |
| Protein X | 12x | Lipid Metabolism | Unanticipated off-target; requires further functional validation to assess potential metabolic side effects. |
| Protein Y | 8x | RNA Splicing | Unanticipated off-target; warrants investigation into potential effects on gene expression. |
The combined data suggests that Compound-X possesses a superior kinome-selectivity profile compared to both ibrutinib and acalabrutinib, which is confirmed by the lack of EGFR engagement in cells. However, the unbiased Aff-MS screen has revealed novel, non-kinase off-targets that would have been missed by kinase-centric assays alone. This highlights the necessity of an integrated, multi-pronged profiling strategy.
Conclusion
The development of next-generation targeted therapies requires a rigorous and multi-faceted approach to cross-reactivity profiling. For novel Piperidine-3(R)-carbonitrile-based compounds like our hypothetical Compound-X, it is not sufficient to demonstrate high selectivity within the kinome. A comprehensive assessment must integrate biochemical screening, cellular target engagement, and unbiased proteomic methods.
This guide outlines a robust, self-validating workflow that moves from broad screening to deep, physiologically relevant analysis. By explaining the causality behind each experimental choice and providing detailed protocols, we equip researchers and drug developers with the framework needed to thoroughly characterize their drug candidates. This integrated strategy not only de-risks clinical development by anticipating potential off-target toxicities but also builds a comprehensive data package that satisfies the stringent requirements of regulatory bodies like the FDA.[9][10] Ultimately, this meticulous profiling is paramount to developing safer and more effective medicines.
References
- Vertex.ai Search. (2026).
-
PubMed. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. [Link]
- BioWorld. (2023).
-
ResearchGate. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
- LCGC International. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery.
-
NIH. (n.d.). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Frontiers. (n.d.). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. [Link]
-
FDA. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
JCI. (2023). A phase II study of Bruton's tyrosine kinase inhibition for the prevention of anaphylaxis. [Link]
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
-
ASH Publications. (2023). Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial. [Link]
-
OncLive. (2024). Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. [Link]
-
Regulations.gov. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
-
Taylor & Francis. (2017). Potential applications of Bruton's tyrosine kinase inhibitors for the prevention of allergic reactions. [Link]
-
PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]
-
YouTube. (2020). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development (6of14) REdI 2018. [Link]
- BOC Sciences. (n.d.). Kinase Screening and Profiling Services.
-
ASCO Publications. (2021). Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. [Link]
-
ResearchGate. (2022). (PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
- Spectroscopy Online. (2020).
-
ResearchGate. (n.d.). (PDF) A phase II study of Bruton's tyrosine kinase inhibition for the prevention of anaphylaxis. [Link]
-
CancerNetwork. (2022). Recap: Noninferiority Comparison of Acalabrutinib and Ibrutinib for Previously Treated CLL. [Link]
-
ResearchGate. (2025). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products | Request PDF. [Link]
- Ovid. (2020).
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Wikipedia. (n.d.). Piperine. [Link]
-
YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
GovInfo. (n.d.). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. [Link]
-
PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BTK inhibition ameliorates clinical reactivity to peanuts in allergic patients | BioWorld [bioworld.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ajmc.com [ajmc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ovid.com [ovid.com]
- 13. govinfo.gov [govinfo.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 25. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
